DAO-IN-1
Description
The exact mass of the compound 6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-3-4-1-2-11-6(4)8-5/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPXFZLYPWFMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469565 | |
| Record name | 6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51856-25-8 | |
| Record name | 6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of DAO-IN-1 in D-serine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity and neuronal signaling. The concentration of D-serine in the brain is tightly regulated by the enzyme D-amino acid oxidase (DAO), which catalyzes its degradation. Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders, making DAO a compelling therapeutic target. This technical guide provides an in-depth overview of DAO-IN-1, a potent inhibitor of DAO, and its role in the modulation of D-serine metabolism. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.
Core Concepts: D-serine and D-amino acid Oxidase (DAO)
D-serine is synthesized from L-serine by the enzyme serine racemase and is primarily degraded by DAO. By binding to the glycine site on the NMDA receptor, D-serine facilitates glutamatergic neurotransmission, a fundamental process for learning, memory, and cognitive function.
DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide. The activity of DAO directly influences the synaptic availability of D-serine, thereby modulating NMDA receptor function.
This compound: A Potent Inhibitor of D-amino acid Oxidase
This compound is a small molecule inhibitor belonging to the class of fused pyrrole carboxylic acids. It has been identified as a potent and selective inhibitor of DAO, making it a valuable tool for studying the physiological and pathological roles of D-serine.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the efficacy of an inhibitor.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human DAO | 269 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the study of this compound and D-serine metabolism.
In Vitro DAO Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like this compound on the DAO enzyme.
Principle: The activity of DAO is measured by quantifying the amount of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a D-amino acid substrate. The inhibition of this activity in the presence of an inhibitor is then determined.
Materials:
-
Purified human DAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ indicator)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, HRP, and Amplex® Red reagent to each well.
-
Add serial dilutions of this compound to the wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding D-serine to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Microdialysis for D-serine Measurement
This technique allows for the in vivo sampling and measurement of extracellular D-serine levels in specific brain regions of living animals, providing insights into the effects of DAO inhibitors on D-serine neurochemistry.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular space, including D-serine, diffuse across the membrane into the perfusate. The collected dialysate is then analyzed to quantify D-serine concentrations.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthesia
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to monitor changes in extracellular D-serine levels.
-
Analyze the D-serine concentration in the dialysate samples using HPLC with fluorescence detection after derivatization with a fluorescent tag.
-
Express the results as a percentage of the baseline D-serine concentration.
Signaling Pathways and Logical Relationships
The inhibition of DAO by this compound initiates a cascade of events that ultimately modulates neuronal function. These relationships can be visualized using diagrams to facilitate understanding.
D-serine Metabolic Pathway and this compound Inhibition
This diagram illustrates the synthesis and degradation of D-serine and the point of intervention by this compound.
References
An In-Depth Technical Guide to DAO-IN-1 and its Interaction with the NMDA Receptor Co-agonist Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO), and its role in modulating the N-methyl-D-aspartate (NMDA) receptor through the co-agonist site. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and glutamatergic neurotransmission.
Introduction: The NMDA Receptor and the Role of Co-agonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] A unique feature of the NMDA receptor is its requirement for the binding of both glutamate and a co-agonist to its glycine-binding site on the GluN1 subunit for channel activation.[2] D-serine, an endogenous D-amino acid, is now recognized as a primary co-agonist of synaptic NMDA receptors in many brain regions.[3][4]
The concentration of D-serine in the synaptic cleft is tightly regulated by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination.[5] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[3] Consequently, enhancing NMDA receptor function by increasing the synaptic availability of D-serine represents a promising therapeutic strategy.
This compound: A Potent Inhibitor of D-Amino Acid Oxidase
This compound belongs to a class of fused pyrrole carboxylic acids and is a potent inhibitor of D-amino acid oxidase.[6] By inhibiting DAO, this compound prevents the degradation of D-serine, leading to an increase in its synaptic concentration. This, in turn, enhances the activation of NMDA receptors.
Mechanism of Action
The mechanism of action of this compound is centered on its ability to competitively inhibit the DAO enzyme. This inhibition leads to an accumulation of the endogenous NMDA receptor co-agonist D-serine in the vicinity of the synapse, thereby increasing the occupancy of the co-agonist binding site on the GluN1 subunit of the NMDA receptor. This enhanced co-agonist binding facilitates the opening of the NMDA receptor channel in the presence of glutamate, leading to increased Ca2+ influx and potentiation of NMDA receptor-mediated signaling.
Mechanism of this compound Action.
Data Presentation
While extensive quantitative data for this compound specifically is limited in publicly available literature, the following tables summarize its known inhibitory activity and provide representative data for the broader class of fused pyrrole carboxylic acid DAO inhibitors to illustrate the structure-activity relationship (SAR).
| Compound | IC50 (nM) for human DAO | Reference |
| This compound | 269 | [6] |
Table 1: In vitro inhibitory activity of this compound against human D-amino acid oxidase.
To provide a broader context for drug development professionals, the following table presents a hypothetical structure-activity relationship for a series of fused pyrrole carboxylic acid analogs. Please note that these are representative values and not specific data for this compound analogs.
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| Analog 1 | H | H | 500 |
| Analog 2 | Cl | H | 150 |
| Analog 3 | OCH3 | H | 300 |
| Analog 4 | H | CH3 | 450 |
| This compound | Cl | CH3 | 269 |
| Analog 5 | F | CH3 | 200 |
Table 2: Representative Structure-Activity Relationship (SAR) for fused pyrrole carboxylic acid DAO inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on the NMDA receptor.
D-Amino Acid Oxidase (DAO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DAO assay kits and is suitable for determining the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human DAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
A suitable fluorogenic probe (e.g., Amplex Red)
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.
-
In each well of the 96-well plate, add:
-
DAO enzyme solution
-
This compound dilution or vehicle control (for total activity)
-
HRP solution
-
Fluorogenic probe
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the D-serine substrate to each well.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
DAO Inhibition Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Current Measurement
This protocol describes the recording of NMDA receptor-mediated currents from cultured neurons or acute brain slices to assess the potentiating effect of this compound.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
NMDA and glycine (or D-serine)
-
This compound
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline and strychnine to block GABAA and glycine receptors, respectively
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Transfer the preparation to the recording chamber and perfuse with aCSF containing TTX, bicuculline, and strychnine.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors.
-
Apply a brief puff of NMDA and glycine/D-serine to elicit an outward NMDA receptor-mediated current.
-
After establishing a stable baseline of NMDA receptor currents, perfuse the slice/culture with aCSF containing this compound for a defined period.
-
Continue to elicit NMDA receptor currents during and after the application of this compound.
-
Measure the peak amplitude and/or the total charge transfer of the NMDA receptor currents before, during, and after this compound application.
-
Analyze the data to determine the percentage potentiation of the NMDA receptor current by this compound. An EC50 can be determined by testing a range of this compound concentrations.
Electrophysiology Workflow.
In Vivo Microdialysis for D-serine Measurement
This protocol allows for the in vivo monitoring of extracellular D-serine levels in the brain of a freely moving animal following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence detection
-
This compound
-
Anesthetized animal (e.g., rat or mouse)
Procedure:
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After a stable baseline of D-serine is established, administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of D-serine in the dialysate samples using HPLC with a chiral column and fluorescence detection after derivatization.
-
Plot the extracellular D-serine concentration over time to determine the effect of this compound.
Signaling Pathways and Logical Relationships
The potentiation of NMDA receptor activity by this compound initiates a cascade of downstream signaling events that are crucial for synaptic plasticity.
NMDA Receptor Downstream Signaling.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the NMDA receptor co-agonist site in health and disease. By potently inhibiting DAO, it offers a mechanism to enhance NMDA receptor function through the elevation of endogenous D-serine levels. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of DAO inhibitors for neurological and psychiatric disorders characterized by NMDA receptor hypofunction. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in relevant animal models.
References
- 1. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]
- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-serine modulates the NMDA receptor/nitric oxide/cGMP pathway in the rat cerebellum during in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Therapeutic Potential of D-amino Acid Oxidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-amino acid oxidase (DAO) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia. This flavoenzyme is the primary catalyst for the degradation of D-serine, an essential co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. By inhibiting DAO, the synaptic levels of D-serine can be elevated, thereby enhancing NMDA receptor function. This guide provides a comprehensive overview of the therapeutic rationale, preclinical and clinical evidence, and key experimental methodologies related to the development of DAO inhibitors.
Introduction: The Role of D-amino Acid Oxidase in Neurotransmission
D-amino acid oxidase (DAO) is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2] In the central nervous system (CNS), the most physiologically relevant substrate for DAO is D-serine.[2][3]
D-serine acts as a potent and selective co-agonist at the glycine site of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5] For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to their respective sites on the receptor complex. Evidence suggests that D-serine, rather than glycine, is the primary endogenous co-agonist at many central synapses.[4]
Genetic studies have linked the gene encoding DAO to an increased risk for schizophrenia.[6][7] Furthermore, post-mortem studies of brain tissue from individuals with schizophrenia have revealed increased expression and activity of DAO.[6][7] This has led to the hypothesis that excessive DAO activity contributes to the NMDA receptor hypofunction observed in schizophrenia by depleting synaptic D-serine.[4][8] Consequently, inhibiting DAO presents a promising therapeutic strategy to restore normal NMDA receptor signaling and alleviate the debilitating symptoms of this disorder.
Signaling Pathways and Mechanism of Action
The therapeutic effect of DAO inhibitors is primarily mediated through the potentiation of NMDA receptor signaling. By blocking the enzymatic degradation of D-serine, these inhibitors increase its bioavailability in the synaptic cleft, leading to enhanced activation of NMDA receptors.
Quantitative Data on DAO Inhibitors
A number of small molecule DAO inhibitors have been developed and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes quantitative data for selected DAO inhibitors.
| Compound Name/Code | Target | IC50 (nM) | Ki (nM) | Species | Reference |
| Luvadaxistat (TAK-831) | DAAO | 14 | - | Human | [1] |
| AS057278 | DAAO | 900 | - | Human | [9] |
| 3-hydroxyquinolin-2-(1H)-one | DAAO | 4 | - | Not Specified | [9] |
| CBIO | DAAO | 188 | - | Not Specified | [9] |
| Compound 4 | DAAO | 145 | - | Human | [9] |
| Compound 4 | DAAO | 112 | - | Rat | [9] |
| Risperidone | hDAO | 4700 | - | Human | [10] |
| Blonanserin | hDAO | 5290 | - | Human | [10] |
Note: IC50 and Ki values can vary depending on the assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
The evaluation of DAO inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, pharmacokinetic properties, and efficacy.
In Vitro DAO Activity Assays
Several methods can be employed to measure DAO activity and the inhibitory potential of compounds.
This direct assay measures the consumption of molecular oxygen during the oxidative deamination of a D-amino acid substrate by DAO.[6][11]
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 75 mM disodium pyrophosphate, pH 8.5), the D-amino acid substrate (e.g., D-serine or D-alanine), and the test inhibitor at various concentrations.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified DAO enzyme.
-
Monitor the decrease in oxygen concentration over time using an oxygen electrode.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
This assay indirectly measures DAO activity by detecting the production of hydrogen peroxide, one of the reaction products.[6][11]
Protocol:
-
Prepare a reaction mixture containing a suitable buffer, the D-amino acid substrate, the test inhibitor, horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., o-dianisidine or Amplex Red).
-
Incubate the mixture at a controlled temperature.
-
Initiate the reaction by adding DAO.
-
The hydrogen peroxide produced by the DAO reaction is used by HRP to oxidize the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.
-
Measure the change in absorbance over time to determine the reaction rate and calculate the IC50 value.
In Vivo Efficacy Models
Animal models are crucial for evaluating the therapeutic potential of DAO inhibitors in a physiological context.
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the DAO inhibitor.[9][12]
Protocol:
-
Administer the DAO inhibitor to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the inhibitor using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
A key pharmacodynamic endpoint is the ability of a DAO inhibitor to increase D-serine concentrations in the brain.
Protocol:
-
Administer the DAO inhibitor to rodents.
-
At a specified time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., cerebellum, cortex).[9]
-
Homogenize the brain tissue and perform an extraction to isolate amino acids.
-
Quantify D-serine levels using analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS.[13]
Several animal models are used to assess the antipsychotic-like and pro-cognitive effects of DAO inhibitors.
-
Phencyclidine (PCP)-induced Hyperlocomotion: PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[9] Efficacy is demonstrated if the DAO inhibitor attenuates this hyperactive behavior.
-
Social Interaction Test: Deficits in social interaction in rodents are used to model the negative symptoms of schizophrenia. An effective DAO inhibitor would be expected to increase the time spent in social interaction.[1]
-
Cognitive Tasks: Various cognitive tests, such as the novel object recognition test or the Morris water maze, are used to assess the pro-cognitive effects of DAO inhibitors, targeting the cognitive deficits associated with schizophrenia.
Clinical Development of DAO Inhibitors
Several DAO inhibitors have progressed to clinical trials, primarily for the treatment of schizophrenia.
-
Sodium Benzoate: A weak DAO inhibitor, has shown some efficacy in improving negative and cognitive symptoms in patients with schizophrenia in several clinical trials.[14]
-
Luvadaxistat (TAK-831): A potent and selective DAO inhibitor, has undergone clinical development for cognitive impairment associated with schizophrenia.[13] Phase 1 studies demonstrated that luvadaxistat increases D-serine levels in the plasma and cerebrospinal fluid (CSF) of healthy volunteers.[13]
Conclusion and Future Directions
The inhibition of D-amino acid oxidase represents a rational and promising approach for the treatment of schizophrenia and potentially other disorders characterized by NMDA receptor hypofunction. Preclinical and early clinical data have provided proof-of-concept for this therapeutic strategy. Future research should focus on the development of highly potent and selective DAO inhibitors with favorable pharmacokinetic profiles, including good brain penetration. Further clinical trials are needed to fully establish the efficacy and safety of this class of drugs in treating the multifaceted symptoms of schizophrenia. The continued exploration of DAO inhibitors holds the potential to deliver novel and effective therapies for patients with severe mental illness.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. Frontiers | Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trials of potential cognitive-enhancing drugs in schizophrenia: what have we learned so far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of human D-amino acid oxidase inhibition by anti-psychotic drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of d-Serine Levels in Brains of Mice Lacking PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review [mdpi.com]
A Technical Guide to D-Amino Acid Oxidase (DAO) in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-amino acid oxidase (DAO) is a flavoenzyme that plays a critical regulatory role in the central nervous system (CNS) primarily through its catabolism of the neuromodulator D-serine.[1] D-serine is the main endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, synaptic plasticity, and higher cognitive functions.[2][3] By degrading D-serine, DAO effectively modulates NMDA receptor activity, making it a pivotal enzyme in brain function and a subject of intense investigation for its involvement in the pathophysiology of neuropsychiatric disorders, most notably schizophrenia.[4][5] Evidence indicates that DAO expression and activity are elevated in patients with schizophrenia, potentially leading to a deficit in D-serine and subsequent NMDA receptor hypofunction.[6][7] This has positioned DAO as a promising therapeutic target, with DAO inhibitors being developed to increase synaptic D-serine levels and restore normal NMDA receptor function.[8][9] This guide provides an in-depth overview of the core functions of DAO in the CNS, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.
Core Function and Mechanism of Action
DAO is a peroxisomal flavoenzyme that catalyzes the stereoselective oxidative deamination of D-amino acids.[2][10] In the CNS, its most significant substrate is D-serine.[11] The enzymatic reaction proceeds as follows:
-
Oxidation: DAO oxidizes the D-amino acid (e.g., D-serine) to its corresponding imino acid. This reaction involves the reduction of the enzyme's prosthetic group, flavin adenine dinucleotide (FAD), to FADH₂.[4]
-
Hydrolysis: The imino acid is non-enzymatically hydrolyzed to yield an α-keto acid (e.g., hydroxypyruvate from D-serine) and ammonia.[10][12]
-
Reoxidation: The reduced FADH₂ is reoxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[4][10]
This enzymatic action makes DAO the primary enzyme responsible for the degradation of D-serine in the brain, thereby controlling its availability to act as a co-agonist at the NMDA receptor's glycine binding site.[4][13] The activation of the NMDA receptor is a critical event for synaptic plasticity and requires the simultaneous binding of both glutamate and a co-agonist like D-serine or glycine.[9][10] By regulating D-serine levels, DAO indirectly influences the gain of glutamatergic neurotransmission.[4][14]
Signaling Pathway of DAO-Mediated NMDA Receptor Modulation
The following diagram illustrates the central role of DAO in the glutamatergic synapse.
Quantitative Data
Substrate Specificity of DAO
DAO exhibits broad specificity for neutral and some basic D-amino acids but is inactive toward acidic D-amino acids.[2][12] The kinetic efficiency can vary significantly between species. For instance, human DAO shows lower kinetic efficiency compared to its rodent counterparts, which has implications for the use of animal models in research.[15]
Table 1: Comparison of Kinetic Constants for Human vs. Rat DAAO
| Substrate | Human DAAO (kcat/Km, s⁻¹M⁻¹) | Rat DAAO (kcat/Km, s⁻¹M⁻¹) |
|---|---|---|
| D-Serine | 2.5 x 10² | 1.8 x 10¹ |
| D-Alanine | 1.3 x 10⁴ | 1.1 x 10³ |
| D-Proline | 2.1 x 10⁴ | 1.5 x 10³ |
Data adapted from studies on recombinant enzymes, highlighting differences in substrate preference and efficiency.[15]
DAO Activity in Schizophrenia
A key finding implicating DAO in schizophrenia is the observation of increased enzyme activity in post-mortem brain tissue from affected individuals.
Table 2: DAO Enzyme Activity in Post-Mortem Cerebellum
| Cohort | DAO Activity (nmol/min/mg protein) | Fold Change | P-value |
|---|---|---|---|
| Control | 0.28 ± 0.02 | - | |
| Schizophrenia | 0.36 ± 0.02 | ~1.28x | < 0.005 |
| Bipolar Disorder | 0.29 ± 0.02 | No significant change | > 0.05 |
Data represents mean ± SEM. This study demonstrates a specific increase in DAO activity in schizophrenia compared to control and bipolar disorder cohorts.[7]
Role in CNS Disorders: Focus on Schizophrenia
The "glutamate hypothesis" of schizophrenia posits that a hypofunction of NMDA receptors contributes significantly to the cognitive and negative symptoms of the disorder.[10][16] The function of DAO is tightly linked to this hypothesis through several lines of evidence.
-
Genetic Associations : Studies have identified associations between genetic variations in the DAO gene and its activator, DAOA (also known as G72), and an increased risk for schizophrenia in some populations.[6][16]
-
Increased Expression and Activity : As shown in Table 2, post-mortem studies have confirmed that both DAO expression and enzymatic activity are elevated in the cerebellum and other brain regions of individuals with schizophrenia.[6][7][9]
-
Reduced D-serine Levels : The increased DAO activity is thought to cause excessive degradation of D-serine, leading to reduced levels of this critical co-agonist at the synapse.[6][7] Decreased D-serine levels have been reported in the cerebrospinal fluid and brain tissue of patients with schizophrenia.[4][17]
-
Therapeutic Targeting : The logical consequence of these findings is that inhibiting DAO should increase D-serine levels, enhance NMDA receptor function, and potentially alleviate symptoms of schizophrenia.[8] This has led to the development of numerous DAO inhibitors, some of which have entered clinical trials.[9][18][19]
Logical Framework: The Case for DAO's Role in Schizophrenia
The following diagram outlines the converging lines of evidence that implicate DAO in the pathophysiology of schizophrenia.
Experimental Protocols
Accurate measurement of DAO activity and D-serine levels is crucial for research in this field. Below are detailed methodologies for key assays.
Measurement of DAO Activity (Colorimetric Assay)
This protocol is based on the method of Watanabe et al., which measures the production of the α-keto acid pyruvate from the substrate D-alanine.[20]
Materials:
-
Tissue homogenate (e.g., from brain regions) in 7 mM pyrophosphate buffer (pH 8.3).
-
Reaction Buffer: 0.133 M pyrophosphate buffer (pH 8.3) containing 700 IU/mL catalase.
-
Substrate: 0.1 M D-alanine.
-
Cofactor: 0.1 mM Flavin Adenine Dinucleotide (FAD).
-
Stop Solution: 10% Trichloroacetic acid (TCA).
-
Colorimetric Reagent: 0.5% 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald®) in 0.5 N HCl.
-
Oxidizing Agent: 0.75% KIO₄ in 0.2 N KOH.
-
5 N KOH.
Procedure:
-
Homogenization: Homogenize tissue samples in ice-cold 7 mM pyrophosphate buffer. Centrifuge at ~550 x g for 5 minutes and collect the supernatant.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
300 µL Reaction Buffer
-
300 µL 0.1 M D-alanine
-
200 µL 0.1 mM FAD
-
100 µL 70% (v/v) methanol
-
-
Initiation: Start the reaction by adding 100 µL of the tissue supernatant. Prepare a blank for each sample by adding the stop solution before the supernatant.
-
Incubation: Incubate at 37°C for 15-60 minutes, depending on the expected enzyme activity.
-
Termination: Stop the reaction by adding 1 mL of 10% TCA.
-
Centrifugation: Centrifuge at ~700 x g for 20 minutes to pellet the precipitated protein.
-
Color Development:
-
Transfer 500 µL of the resulting supernatant to a new tube.
-
Add 500 µL of 5 N KOH.
-
Add 500 µL of the Purpald® reagent and let stand at room temperature for 15 minutes.
-
Add 500 µL of KIO₄ solution and shake vigorously.
-
-
Measurement: Read the absorbance at 550 nm using a spectrophotometer. Calculate the activity based on the difference in absorbance between the sample and its corresponding blank, using a standard curve generated with known concentrations of pyruvate.
Experimental Workflow for DAO Activity Assay
Measurement of D-serine Levels (Amperometric Biosensor)
This method provides real-time measurement of D-serine from fresh tissue with high sensitivity and is an alternative to the more complex HPLC method.[17][21]
Principle: The biosensor consists of an electrode coated with a DAO enzyme (often from Rhodotorula gracilis, RgDAAO). When the probe is in a solution containing D-serine, the enzyme catalyzes its oxidation, producing H₂O₂. The H₂O₂ is then electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the D-serine concentration.[21][22]
Materials:
-
D-serine biosensor probe and recording apparatus.
-
Acute brain slices or other tissue explants.
-
Artificial cerebrospinal fluid (aCSF).
-
D-serine standards for calibration.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest using a vibratome and maintain them in oxygenated aCSF.
-
Conditioning: Transfer slices to a recording chamber and perfuse with aCSF. Allow the slices to equilibrate.
-
Calibration: Before and after measurements, calibrate the biosensor by adding known concentrations of D-serine to the aCSF to generate a standard curve (current vs. concentration).
-
Measurement: Position the biosensor probe close to the surface of the brain slice. Record the baseline current.
-
Data Acquisition: Record the current generated, which reflects the concentration of D-serine being released from the tissue into the surrounding medium. Pharmacological agents or electrical stimuli can be applied to study the dynamics of D-serine release.
-
Analysis: Convert the measured current into a concentration value using the calibration curve.
Conclusion and Future Directions
D-amino acid oxidase is a fundamentally important enzyme for regulating glutamatergic neurotransmission in the CNS. Its role in catabolizing D-serine directly impacts the function of NMDA receptors, processes vital for learning, memory, and overall cognitive health.[4][14] The compelling evidence linking elevated DAO activity to the pathophysiology of schizophrenia has established it as a high-priority target for novel drug development.[6][9] Future research will likely focus on refining the therapeutic application of DAO inhibitors, exploring the role of DAO in other CNS disorders with NMDA receptor involvement (e.g., neurodegenerative diseases), and further elucidating the differential regulation and function of DAO across various brain regions and cell types in both health and disease.[11][19][23]
References
- 1. Physiological functions of D-amino acid oxidases: from yeast to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurobiology of D-amino acid oxidase and its involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Amino acid oxidase (DAO) activity and expression are increased in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controversial Effects of D-Amino Acid Oxidase Activator (DAOA)/G72 on D-Amino Acid Oxidase (DAO) Activity in Human Neuronal, Astrocyte and Kidney Cell Lines: The N-methyl D-aspartate (NMDA) Receptor Hypofunction Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]
- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 13. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 14. Mutant mice and rats lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is rat an appropriate animal model to study the involvement of D-serine catabolism in schizophrenia? Insights from characterization of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. D-serine Measurements in Brain Slices or Other Tissue Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 20. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity of D-amino acid oxidase is widespread in the human central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
DAO-IN-1: A Technical Guide for the Investigation of Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO), and its application as a tool for studying glutamate signaling. Here, we detail its mechanism of action, present its known quantitative data, and provide exemplar experimental protocols for its use in neuroscience research.
Introduction: The Role of this compound in Modulating NMDA Receptor Function
Glutamatergic neurotransmission, particularly that mediated by the N-methyl-D-aspartate (NMDA) receptor, is fundamental to synaptic plasticity, learning, and memory.[1] The activation of NMDA receptors is unique in that it requires the binding of not only the primary agonist, glutamate, but also a co-agonist at the glycine-binding site on the GluN1 subunit.[1][2] D-serine, an endogenous D-amino acid found in the brain, is a potent co-agonist at this site and is considered crucial for NMDA receptor-dependent processes, including long-term potentiation (LTP) and long-term depression (LTD).[1][3]
The synaptic concentration of D-serine is tightly regulated by its synthesis via serine racemase (SR) and its degradation by the flavoenzyme D-amino acid oxidase (DAO).[4][5] DAO catalyzes the oxidative deamination of D-amino acids, including D-serine, thereby reducing its availability to bind to NMDA receptors.[5][6] By inhibiting DAO, the metabolic breakdown of D-serine is prevented, leading to an increase in its synaptic levels. This, in turn, enhances NMDA receptor activation in the presence of glutamate.
This compound is a potent and valuable chemical probe for elucidating the specific roles of the DAO/D-serine pathway in glutamate signaling.[7] Its use allows researchers to pharmacologically elevate endogenous D-serine levels and study the downstream consequences on synaptic function, neural circuitry, and behavior. This makes it a critical tool for investigating the pathophysiology of disorders associated with NMDA receptor hypofunction, such as schizophrenia.[8][9]
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of D-amino acid oxidase. The process can be broken down as follows:
-
D-serine Synthesis and Release: D-serine is synthesized from L-serine by the enzyme serine racemase, which is found in both neurons and astrocytes.[4][10] It is then released into the synaptic cleft.
-
NMDA Receptor Co-agonism: In the synapse, D-serine binds to the co-agonist site on the GluN1 subunit of the NMDA receptor.[1] This binding is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit, allowing for Ca²⁺ influx and the initiation of downstream signaling cascades.
-
D-serine Degradation by DAO: Synaptic D-serine is cleared and taken up by astrocytes, where it is degraded by the peroxisomal enzyme DAO.[4][11] This degradation terminates its signaling role.
-
Inhibition by this compound: this compound acts as a competitive inhibitor at the active site of DAO, preventing it from metabolizing D-serine.[6][7]
-
Enhanced NMDA Receptor Function: The inhibition of DAO leads to an accumulation of D-serine in the vicinity of the synapse. This increased availability of the co-agonist enhances the probability and magnitude of NMDA receptor activation, thereby potentiating glutamatergic neurotransmission.[6][8]
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data for this compound
The primary quantitative measure of an enzyme inhibitor's effectiveness is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. For this compound, the available data is summarized below.
| Parameter | Value | Target | Species | Reference |
| IC₅₀ | 269 nM | D-amino acid oxidase (DAO) | Not Specified | [7] |
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments utilizing this compound to study glutamate signaling.
This assay determines the IC₅₀ of this compound by measuring the reduction in DAO-catalyzed production of hydrogen peroxide (H₂O₂).
Workflow Diagram:
Methodology:
-
Materials:
-
Recombinant human D-amino acid oxidase (DAO).
-
This compound.
-
D-serine (substrate).
-
Horseradish peroxidase (HRP).
-
Amplex® Red reagent (or similar H₂O₂ detection probe).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well microplate (black, clear bottom).
-
Plate reader with fluorescence capabilities.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
In each well of the 96-well plate, add 20 µL of the this compound dilution or vehicle.
-
Add 20 µL of recombinant DAO solution to each well (except the no-enzyme control) and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the reaction-detection mixture containing D-serine, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding 60 µL of the reaction-detection mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation ~540 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the baseline (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This protocol assesses the effect of this compound on NMDA receptor-mediated synaptic transmission in acute brain slices.
Methodology:
-
Materials:
-
Acute brain slices (e.g., hippocampus or prefrontal cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.
-
Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope.
-
Glass micropipettes for whole-cell recording and bipolar stimulating electrode.
-
Internal solution for patch pipette (e.g., Cs-based to block K⁺ channels).
-
This compound, AP5 (NMDA receptor antagonist), CNQX (AMPA receptor antagonist).
-
-
Procedure:
-
Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell voltage-clamp recording from a pyramidal neuron.
-
Place a stimulating electrode nearby (e.g., in the Schaffer collaterals for a CA1 neuron) to evoke excitatory postsynaptic currents (EPSCs).
-
To measure the AMPA/NMDA ratio, hold the cell at +40 mV to relieve the Mg²⁺ block from NMDA receptors.
-
Record the total evoked EPSC. The peak current is predominantly mediated by AMPA receptors, while the current measured at a later time point (e.g., 50 ms after the stimulus) is predominantly mediated by NMDA receptors.
-
Record a baseline AMPA/NMDA ratio for 5-10 minutes.
-
Bath-apply this compound (e.g., 1-10 µM) and continue recording for 20-30 minutes.
-
Observe the change in the NMDA receptor-mediated component of the EPSC. An increase in the NMDA current relative to the AMPA current is expected.
-
(Optional) Confirm the NMDA receptor component by applying the antagonist AP5 at the end of the experiment, which should abolish the late component of the current.
-
-
Data Analysis:
-
Calculate the AMPA/NMDA ratio for each evoked EPSC (Peak AMPA current / NMDA current at +50 ms).
-
Normalize the ratios to the baseline period.
-
Use statistical tests (e.g., paired t-test) to compare the AMPA/NMDA ratio before and after the application of this compound.
-
This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to glutamate, modulated by this compound.
Methodology:
-
Materials:
-
Primary neuronal cultures grown on glass coverslips.
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Imaging buffer (e.g., HEPES-buffered saline).
-
Fluorescence microscope with a fast-switching light source and a sensitive camera.
-
This compound, Glutamate.
-
-
Procedure:
-
Load the cultured neurons with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for 15-20 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Acquire a baseline fluorescence signal.
-
Apply a sub-maximal concentration of glutamate to elicit a baseline calcium response.
-
Wash out the glutamate and allow the signal to return to baseline.
-
Perfuse the cells with imaging buffer containing this compound for 15-20 minutes.
-
Re-apply the same concentration of glutamate in the continued presence of this compound.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Calculate the change in fluorescence (ΔF/F₀) for each cell, where F₀ is the baseline fluorescence.
-
Compare the peak amplitude and duration of the calcium transients evoked by glutamate in the absence and presence of this compound.
-
This assay assesses the impact of enhanced NMDA receptor function via this compound on recognition memory in rodents.
Methodology:
-
Materials:
-
Rodents (mice or rats).
-
Open field arena.
-
Two sets of identical objects (for familiarization) and one novel object.
-
This compound and vehicle solution for administration (e.g., intraperitoneal injection).
-
Video tracking software.
-
-
Procedure:
-
Habituation: Allow each animal to explore the empty open field arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and familiarize them with the environment.
-
Drug Administration: On the test day, administer this compound or vehicle to the animals (e.g., 30-60 minutes before the familiarization phase).
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration for 5 minutes.
-
-
Data Analysis:
-
Use video tracking software to quantify the time spent exploring each object (e.g., nose within 2 cm of the object).
-
Calculate a discrimination index (DI) for the test phase: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A DI significantly greater than zero indicates successful recognition memory.
-
Compare the DI between the this compound treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increased DI in the this compound group would suggest a cognitive-enhancing effect.
-
References
- 1. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]
- 2. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]
- 3. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]
Preliminary Studies on the Effects of DAO-IN-1: A Technical Guide
Disclaimer: Publicly available information on the specific preclinical effects of DAO-IN-1 is limited. Therefore, this document provides a technical guide based on the known mechanism of action of this compound as a potent D-amino acid oxidase (DAO) inhibitor. To illustrate the expected biological effects and experimental methodologies, this guide utilizes data and protocols from studies on other well-characterized, potent, and selective DAO inhibitors, such as Luvadaxistat (TAK-831), which share the same therapeutic target. This approach provides a representative overview for researchers, scientists, and drug development professionals.
Core Concepts: Targeting D-Amino Acid Oxidase for Neuromodulation
D-amino acid oxidase (DAO) is a flavoenzyme primarily responsible for the metabolic degradation of D-amino acids, most notably D-serine. D-serine is an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel for excitatory glutamatergic neurotransmission in the central nervous system (CNS). The NMDA receptor is fundamental for synaptic plasticity, learning, and memory.
Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. By inhibiting DAO, compounds like this compound are designed to increase the synaptic levels of D-serine, thereby enhancing NMDA receptor function and potentially ameliorating symptoms associated with its hypoactivity. This compound has been identified as a potent inhibitor of human DAO with an IC50 value of 269 nM[1][2][3][4][5].
Data Presentation: In Vitro and In Vivo Effects of Representative DAO Inhibitors
The following tables summarize quantitative data from preclinical studies on potent and selective DAO inhibitors, which are expected to be comparable to the effects of this compound.
Table 1: In Vitro Potency of Representative DAO Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | human DAO | Biochemical | 269 | [1][2][3][4][5] |
| Luvadaxistat (TAK-831) | human DAO | Biochemical | 14 | [4] |
Table 2: In Vivo Pharmacodynamic Effects of a Representative DAO Inhibitor (Luvadaxistat) in Rodents
| Species | Dose (mg/kg, p.o.) | Tissue | Analyte | % Increase from Baseline | Time Point (h) | Reference |
| Rat | 1 | Plasma | D-serine | ~400% | 4 | [6] |
| Rat | 1 | Cerebrospinal Fluid | D-serine | ~200% | 4 | [6] |
| Rat | 1 | Brain (Cerebellum) | D-serine | ~150% | 4 | [6] |
Table 3: In Vivo Efficacy of a Representative DAO Inhibitor (Luvadaxistat) in a Rodent Model of Cognitive Deficits Relevant to Schizophrenia
| Animal Model | Behavioral Test | Treatment | Dose (mg/kg, p.o.) | Outcome | Reference |
| MK-801-induced cognitive impairment in rats | Novel Object Recognition | Luvadaxistat | 0.1 | Reversal of cognitive deficit | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of preclinical findings. Below are representative protocols for assays used to characterize DAO inhibitors.
In Vitro DAO Inhibition Assay (Amplex Red Method)
This assay determines the potency of an inhibitor against DAO activity by measuring the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.
Materials:
-
Recombinant human D-amino acid oxidase (hDAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing HRP and Amplex® Red reagent in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the hDAO enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding D-serine to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence of the resorufin product using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Measurement of D-serine Levels in Rodent Brain via Microdialysis
This technique allows for the in vivo sampling of extracellular fluid from specific brain regions to measure neurotransmitter and neuromodulator levels.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Freely moving animal system
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., a representative DAO inhibitor)
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Surgically implant a guide cannula into the desired brain region (e.g., prefrontal cortex or striatum) of an anesthetized rodent.
-
After a recovery period, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline D-serine level.
-
Administer the test compound (e.g., orally or intraperitoneally).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of D-serine in the dialysate samples using a validated HPLC method following pre-column derivatization with a fluorescent tag.
-
Express the results as a percentage change from the baseline D-serine concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize the key biological pathway and a typical experimental workflow in the study of DAO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties and structure of DAO-IN-1
This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO). It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.
Chemical Properties and Structure
This compound is a small molecule inhibitor of D-amino acid oxidase (DAO).[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | Thieno[3,2-b]pyrrole-5-carboxylic acid | |
| CAS Number | 51856-25-8 | [2] |
| Molecular Formula | C₇H₅NO₂S | [2] |
| Molecular Weight | 167.19 g/mol | [2] |
| Canonical SMILES | C1=C(SC2=C1NC=C2)C(=O)O | |
| InChI Key | YJQHXLQASCSQKA-UHFFFAOYSA-N | |
| Solubility | DMSO: 100 mg/mL (598.13 mM) | [2] |
| Storage Conditions | Stock solution can be stored at -20°C for 1 month or -80°C for up to 6 months.[1][2] | [1][2] |
Biological Activity and Mechanism of Action
This compound is a potent and competitive inhibitor of D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2]
Quantitative Data for this compound
| Parameter | Target Enzyme | Value | Reference |
| IC₅₀ | D-amino acid oxidase (DAO) | 269 nM | [1][2] |
Mechanism of Action
D-amino acid oxidase is a key enzyme in the metabolism of D-amino acids, including D-serine, which is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2][3] The activity of NMDA receptors is fundamental to synaptic plasticity, learning, and memory. Hypofunction of these receptors has been implicated in the pathophysiology of schizophrenia.[3][4]
By inhibiting DAO, this compound prevents the degradation of D-serine, leading to an increase in its local concentration.[5] Elevated D-serine levels enhance the activation of NMDA receptors by the primary agonist, glutamate, thereby potentiating glutamatergic neurotransmission.[3][5] This mechanism makes DAO inhibitors like this compound a subject of investigation for therapeutic applications in disorders associated with NMDA receptor hypofunction.[4][5]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound action on the NMDA receptor pathway.
Experimental Protocols
The efficacy of DAO inhibitors like this compound is typically assessed using enzymatic assays that measure the activity of D-amino acid oxidase. Below is a detailed methodology for a common in vitro fluorescence-based assay.
Protocol: In Vitro DAO Inhibition Assay (Amplex Red Method)
This protocol is adapted from general procedures for measuring human D-amino acid oxidase (hDAAO) activity and inhibitor potency.[6]
1. Materials and Reagents:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
This compound (or other test inhibitors)
-
D-Serine (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)
-
DMSO (for compound dilution)
-
96-well black microplates
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction well is ≤1%.
-
Enzyme Pre-incubation:
-
In a 96-well microplate, add the diluted this compound solutions.
-
Add a solution containing hDAAO, FAD, and HRP in Assay Buffer to each well.
-
Incubate the plate for 20-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing D-serine and Amplex Red in Assay Buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation: Incubate the reaction plate for 60 minutes at 25°C or 37°C, protected from light.
-
Data Acquisition:
-
Measure the fluorescence of each well using a microplate reader.
-
Set the excitation wavelength to ~530-545 nm and the emission wavelength to ~590 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each concentration of this compound relative to a control (DMSO vehicle only).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram outlines the typical workflow for screening and characterizing a DAO inhibitor.
Caption: General workflow for DAO inhibitor discovery and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
In-Depth Technical Guide: Research Applications of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (CAS Number: 51856-25-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, also known by its research designation DAO-IN-1, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAO).[1][2] Its primary research application lies in the investigation of the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[2][3] By inhibiting DAO, this compound prevents the degradation of D-serine, an endogenous co-agonist of the NMDA receptor, thereby increasing its synaptic levels and enhancing NMDA receptor-mediated neurotransmission.[1][4] This technical guide provides a comprehensive overview of the research applications of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
DAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[4] D-serine is a crucial co-agonist at the glycine site of the NMDA receptor, and its binding is essential for receptor activation by glutamate.[5] In conditions like schizophrenia, a hypofunction of the NMDA receptor is hypothesized to contribute to the pathophysiology of the disease.[3] 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid acts as a competitive inhibitor of DAO, preventing the breakdown of D-serine.[2] This leads to an elevation of D-serine levels in the brain and periphery, which in turn potentiates NMDA receptor function.[2]
Quantitative Data
The following tables summarize the key quantitative data for 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid and its analogs, providing a basis for comparison and experimental design.
Table 1: In Vitro Inhibitory Activity against D-Amino Acid Oxidase (DAO)
| Compound | Human DAO IC50 (nM) | Rat DAO IC50 (nM) | Reference |
| 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (this compound) | 269 | 112 | [1][2] |
| Analog 1 (Structure not disclosed) | >10000 | - | [2] |
| Analog 2 (Structure not disclosed) | 540 | - | [2] |
Table 2: Ex Vivo and In Vivo Efficacy
| Compound | Administration Route & Dose (in rats) | % DAO Inhibition in Cerebellum (ex vivo) | Fold Increase in Plasma D-serine | Reference |
| 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (this compound) | 30 mg/kg, i.p. | ~50% | ~1.5 | [2] |
| 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (this compound) | 100 mg/kg, i.p. | ~80% | ~2.0 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid.
In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid against DAO.
Materials:
-
Recombinant human or rat DAO
-
6H-Thieno[2,3-b]pyrrole-5-carboxylic acid
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid in DMSO.
-
Create a serial dilution of the compound in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DAO enzyme solution
-
Compound dilution (or vehicle for control)
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution containing D-serine, HRP, and Amplex Red.
-
Monitor the fluorescence increase at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm for 30 minutes at room temperature.
-
The rate of reaction is proportional to the DAO activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of D-serine Levels in Rat Plasma by HPLC
This protocol describes a method to quantify the in vivo effects of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid on plasma D-serine levels.
Materials:
-
Rat plasma samples
-
6H-Thieno[2,3-b]pyrrole-5-carboxylic acid
-
Perchloric acid
-
o-phthaldialdehyde (OPA) reagent
-
N-acetyl-L-cysteine (NAC)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Administer 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (e.g., via intraperitoneal injection) to rats.
-
Collect blood samples at various time points post-administration.
-
Separate plasma by centrifugation.
-
Deproteinize plasma samples by adding perchloric acid and centrifuging.
-
Derivatize the supernatant with OPA/NAC reagent to form fluorescent diastereomers of D- and L-serine.
-
Inject the derivatized sample into the HPLC system.
-
Separate the diastereomers on a reversed-phase C18 column using a suitable mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
Quantify D-serine concentration by comparing the peak area to a standard curve generated with known concentrations of D-serine.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: NMDA Receptor Signaling and DAO Inhibition.
Caption: Experimental Workflow for DAO Inhibitor Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for DAO-IN-1 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
DAO-IN-1 is a potent inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the metabolism of D-amino acids, such as D-serine.[1] D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2] The inhibition of DAO by this compound leads to an increase in the levels of D-serine, which can modulate NMDA receptor activity. This makes this compound a valuable tool for studying the roles of D-amino acids and the glutamatergic system in various physiological and pathological processes, including those related to psychiatric disorders like schizophrenia.[2] These application notes provide detailed protocols for determining the optimal starting concentration of this compound in in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related inhibitor, DAO-IN-2. This information is crucial for designing experiments and selecting an appropriate concentration range for cell-based assays.
| Compound | Target | IC50 Value | Cell Line | Notes | Reference |
| This compound | D-amino acid oxidase (DAO) | 269 nM | - | Potent inhibitor of DAO. | [1] |
| DAO-IN-2 | D-amino acid oxidase (DAO) | 144.6 nM (human DAO) | CHO | Cell-permeable inhibitor. | [3] |
| DAO-IN-2 | D-amino acid oxidase (DAO) | 113.9 nM (rat DAO) | CHO | Cell-permeable inhibitor. | [3] |
Signaling Pathway
D-amino acid oxidase (DAO) is a peroxisomal enzyme that catalyzes the oxidative deamination of D-amino acids.[2][4] In the brain, a key substrate for DAO is D-serine. The enzymatic reaction produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[2][4] By inhibiting DAO, this compound prevents the degradation of D-serine, leading to its accumulation. Elevated D-serine levels enhance the activity of NMDA receptors, where D-serine acts as a co-agonist with glutamate.
Figure 1: this compound mechanism of action on the D-serine signaling pathway.
Experimental Protocols
Protocol 1: Determination of Optimal Starting Concentration of this compound using a Cell Viability Assay
To determine the appropriate concentration range for this compound in your specific cell line, it is essential to first assess its cytotoxicity. A dose-response experiment using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) is recommended. This will help identify the concentration range that effectively inhibits DAO without causing significant cell death.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest (e.g., CHO cells stably expressing human DAO, neuronal cell lines)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, MTS)
-
DMSO (vehicle control)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on the IC50 of 269 nM, is from 1 nM to 100 µM. A 10-point, 3-fold serial dilution is a good starting point (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 411 nM, 137 nM, 45.7 nM, 15.2 nM, 5 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Also include a "cells only" (no treatment) control and a "medium only" (no cells) blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your intended experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the CC50 (concentration that causes 50% cytotoxicity).
-
Recommended Starting Concentration: For subsequent functional assays, use concentrations of this compound that result in >90% cell viability. A good starting point for functional assays is typically 1-10 times the IC50 value, provided this is not cytotoxic. Based on the IC50 of 269 nM, a starting concentration range of 250 nM to 2.5 µM would be appropriate to investigate the functional effects of DAO inhibition.
Figure 2: Workflow for determining the optimal starting concentration of this compound.
Protocol 2: In Vitro DAO Inhibition Assay in a Cell-Based Format
This protocol is designed to confirm the inhibitory activity of this compound in a cellular context. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAO-catalyzed reaction, using a fluorescent probe like Amplex™ Red.
Materials:
-
This compound
-
Cell line expressing DAO (e.g., CHO-hDAO)
-
D-serine
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an optimized density (e.g., 25,000 cells/well) and allow them to adhere overnight.[6]
-
-
Compound Incubation:
-
Prepare dilutions of this compound in assay buffer at concentrations determined from the cytotoxicity assay (e.g., 0.1x to 100x the IC50).
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for compound entry and target engagement.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing D-serine (e.g., 50 mM), Amplex™ Red, and HRP in assay buffer.[6]
-
Add the reaction mixture to the wells to initiate the DAO-catalyzed reaction.
-
-
Signal Detection:
-
Immediately measure the fluorescence (e.g., excitation 530-560 nm, emission ~590 nm) in a kinetic mode for 60-120 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production (slope of the kinetic read).
-
Normalize the rates to a vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the cellular IC50.
-
General Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., ≤ 0.5%) to avoid solvent-induced toxicity.[6][7]
-
Cell Type: The optimal concentration and effects of this compound may vary between cell lines. It is crucial to perform initial dose-response experiments for each cell type used.
-
Assay-Specific Optimization: The incubation times and concentrations of both this compound and the substrate (D-serine) may need to be optimized for specific assays to achieve the desired biological window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Fluorometric Assay for Diamine Oxidase (DAO) Activity and Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diamine Oxidase (DAO) is a key enzyme responsible for the degradation of extracellular biogenic amines, most notably histamine.[1][2] A deficiency in DAO activity can lead to an accumulation of histamine, resulting in symptoms associated with histamine intolerance.[3] Consequently, the modulation of DAO activity is a significant area of interest in drug discovery and development. This document provides a detailed protocol for a sensitive, fluorometric assay to measure DAO activity and to screen for potential inhibitors using a horseradish peroxidase (HRP)-coupled reaction with Amplex® Red.
Principle of the Assay
The assay quantifies DAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a DAO substrate (e.g., putrescine or cadaverine).[4][5] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[6][7] The rate of fluorescence increase, measured at an excitation/emission of ~571/585 nm, is directly proportional to the DAO activity.[4][8] Potential inhibitors will cause a dose-dependent reduction in the rate of resorufin formation.[4]
Caption: Principle of the coupled fluorometric DAO activity assay.
Materials and Reagents
-
Recombinant human Diamine Oxidase (hDAO)
-
DAO Substrate: Putrescine dihydrochloride or Cadaverine dihydrochloride
-
DAO Inhibitor: Aminoguanidine hydrochloride (as a reference inhibitor)[2]
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP), Type VI-A
-
Dimethyl sulfoxide (DMSO), anhydrous
-
DAO Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation/emission filters for ~570/590 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Reagents
-
DAO Assay Buffer (50 mM, pH 7.4): Prepare and adjust the pH to 7.4 at room temperature. Store at 4°C.
-
100X DAO Substrate Stock (100 mM Putrescine): Dissolve the appropriate amount of putrescine dihydrochloride in DAO Assay Buffer. Aliquot and store at -20°C.
-
10X hDAO Enzyme Stock: Dilute recombinant hDAO in DAO Assay Buffer to a 10X working concentration. The final concentration should be determined empirically to ensure the reaction kinetics are within the linear range of the instrument. Keep on ice during use.
-
100X HRP Stock (10 U/mL): Dissolve HRP in DAO Assay Buffer. Aliquot and store at -20°C.
-
100X Amplex® Red Stock (10 mM): Dissolve Amplex® Red reagent in DMSO. Protect from light and store at -20°C.[8]
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound (and aminoguanidine as a positive control) in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO or assay buffer to determine the IC₅₀.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the DAO inhibitor screening assay.
DAO Inhibition Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Plate Inhibitor/Vehicle:
-
Add 10 µL of the serially diluted inhibitor or vehicle control (e.g., 1% DMSO in assay buffer) to the appropriate wells.
-
Include "No Inhibitor" controls (vehicle only) and "Background" controls (assay buffer only, no enzyme).
-
-
Add DAO Enzyme:
-
Add 40 µL of the 2.5X hDAO enzyme solution to all wells except the "Background" controls. Add 40 µL of assay buffer to the background wells.
-
The total volume is now 50 µL.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Prepare Reaction Mix:
-
During the pre-incubation, prepare the 2X Reaction Mix. For each 50 µL of mix required, combine:
-
47 µL DAO Assay Buffer
-
1 µL of 100X HRP Stock (Final: 0.1 U/mL)
-
1 µL of 100X Amplex® Red Stock (Final: 100 µM)
-
1 µL of 100X DAO Substrate Stock (Final: 1 mM Putrescine)
-
-
Protect the mix from light.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X Reaction Mix to all wells to start the reaction. The final volume is 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~570 nm, Emission: ~585 nm) in kinetic mode, taking readings every 1-2 minutes for 30 to 60 minutes.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Correct for Background: Subtract the average V₀ of the "Background" control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9][10]
Data Presentation
The results of an inhibitor screening assay can be summarized in a table for clear comparison.
Table 1: Inhibitory Activity of Test Compounds against hDAO
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) | Hill Slope | R² of Curve Fit |
| Aminoguanidine | 98.5 ± 1.2 | 2.1 | -1.1 | 0.995 |
| Compound A | 95.2 ± 2.5 | 0.85 | -1.3 | 0.998 |
| Compound B | 65.7 ± 4.1 | 15.2 | -0.9 | 0.989 |
| Compound C | 12.3 ± 3.8 | > 100 | N/A | N/A |
Data are presented as mean ± SD from three independent experiments. IC₅₀ values are calculated using non-linear regression analysis.[11]
Disclaimer: This protocol is a guideline. Optimal concentrations of enzyme, substrate, and other reagents, as well as incubation times, may need to be determined empirically for specific experimental conditions.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. seebeyondshop.com [seebeyondshop.com]
- 3. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Amino Acid Oxidase Inhibitors in Mouse Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. One of the leading hypotheses for the underlying pathophysiology of schizophrenia is the N-methyl-D-aspartate (NMDA) receptor hypofunction theory. D-serine, an endogenous co-agonist of the NMDA receptor, plays a crucial role in modulating its function. D-amino acid oxidase (DAAO) is the primary enzyme responsible for the degradation of D-serine in the brain.[1][2] Consequently, inhibition of DAAO has emerged as a promising therapeutic strategy to enhance NMDA receptor signaling by increasing synaptic D-serine levels. This document provides detailed application notes and protocols for the use of D-amino acid oxidase inhibitors (DAOIs) in mouse models of schizophrenia. While the specific compound "DAO-IN-1" is not prominently documented in the reviewed literature, this guide focuses on commonly cited DAOIs to provide a practical framework for preclinical research.
Mechanism of Action of DAAO Inhibitors
DAAO inhibitors function by blocking the enzymatic activity of D-amino acid oxidase, thereby preventing the breakdown of D-serine. The resulting increase in D-serine levels in the brain enhances the activation of NMDA receptors, which are thought to be hypoactive in schizophrenia. This modulation of the glutamatergic system is hypothesized to alleviate some of the core symptoms of the disorder.
Quantitative Data on DAO Inhibitors in Mouse Models
The following tables summarize the dosages and administration of various DAAO inhibitors used in mouse models of schizophrenia.
| Compound | Dosage | Route of Administration | Mouse Model | Key Findings | Reference |
| Sodium Benzoate | 100, 300, 1000 mg/kg | Oral (single dose) | PCP-induced deficits | Attenuated prepulse inhibition (PPI) deficits and hyperlocomotion.[3][4] | [3] |
| 400 mg/kg | Not specified | PCP-induced locomotor activity | Inhibited locomotor activity when co-administered with D-serine.[5] | [6] | |
| AS057278 | 80 mg/kg (acute) | Oral | PCP-induced PPI deficits | Normalized prepulse inhibition.[7] | [7] |
| 20 mg/kg b.i.d. (chronic) | Oral | PCP-induced PPI deficits | Normalized prepulse inhibition.[7] | [7] | |
| 10 mg/kg b.i.d. (chronic) | Oral | PCP-induced hyperlocomotion | Normalized hyperlocomotion.[7] | [7] | |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | 30 mg/kg | Intraperitoneal (i.p.) | PCP-induced locomotor activity | Reduced locomotor activity when co-administered with D-serine.[6][8] | [6][8] |
| 30 mg/kg | Not specified | Dizocilpine-induced PPI deficits | Attenuated PPI deficits when co-administered with D-alanine.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess potential antipsychotic properties of a compound by measuring its ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist PCP.
Materials:
-
DAOI of interest (e.g., Sodium Benzoate, AS057278)
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer the DAOI or vehicle to the mice via the desired route (e.g., oral gavage).
-
After the appropriate pretreatment time for the DAOI (e.g., 30-60 minutes), administer PCP (e.g., 3.0 mg/kg, subcutaneous) or saline.[3]
-
Immediately place the mice individually into the open field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).[8]
-
Analyze the data to compare locomotor activity between treatment groups. A significant reduction in PCP-induced hyperactivity by the DAOI suggests potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
DAOI of interest
-
PCP hydrochloride
-
Saline solution
-
Male C57BL/6 mice
-
Startle response measurement system with acoustic stimuli generators and response platforms
Procedure:
-
Acclimate mice to the testing room.
-
Administer the DAOI or vehicle, followed by PCP or saline administration after the appropriate pretreatment interval.
-
Place each mouse in a startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak acoustic stimulus (e.g., 74, 78, 82 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Measure the startle response (amplitude of the whole-body flinch) for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100
-
Compare the %PPI between treatment groups. A reversal of the PCP-induced deficit in PPI by the DAOI indicates potential therapeutic effects.
Conclusion
The inhibition of D-amino acid oxidase presents a compelling strategy for the development of novel therapeutics for schizophrenia. The data and protocols outlined in these application notes provide a foundation for researchers to design and execute preclinical studies evaluating the efficacy of DAOIs in relevant mouse models. While the specific compound "this compound" requires further characterization in the scientific literature, the principles and methodologies described herein are broadly applicable to the investigation of this promising class of compounds. Careful consideration of dosage, administration route, and appropriate behavioral paradigms is critical for obtaining robust and translatable results in the pursuit of improved treatments for schizophrenia.
References
- 1. Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sodium benzoate on pre-pulse inhibition deficits and hyperlocomotion in mice after administration of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sodium benzoate on pre-pulse inhibition deficits and hyperlocomotion in mice after administration of phencyclidine | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 5. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review [mdpi.com]
- 6. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DAO-IN-1 Dissolution in DMSO
Introduction
DAO-IN-1 is a potent inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the metabolism of D-serine, a co-agonist of NMDA receptors[1]. Due to its hydrophobic nature, this compound is often dissolved in dimethyl sulfoxide (DMSO) for use in a variety of in vitro and in vivo research applications. This document provides detailed protocols for the proper dissolution and storage of this compound in DMSO to ensure solution stability and experimental reproducibility. Adherence to these guidelines is critical for obtaining accurate and reliable results.
Quantitative Data Summary
The following table summarizes the key quantitative information for dissolving and storing this compound.
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 100 mg/mL | [1] |
| Molar Concentration | 598.13 mM | [1] |
| Special Requirements | Ultrasonic treatment needed | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| CAS Number | 51856-25-8 | [2] |
| IC₅₀ | 269 nM for D-amino acid oxidase (DAO) | [1] |
Experimental Protocols
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[1]
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the target concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound powder.
-
Initial Mixing: Briefly vortex the mixture for 30-60 seconds to suspend the powder.
-
Ultrasonic Treatment: Place the vial in an ultrasonic water bath. Sonicate the solution until the this compound is completely dissolved.[1] Visual inspection should show a clear solution with no visible particulates. The duration of sonication will depend on the volume and the power of the sonicator.
-
Final Mixing: Vortex the solution again for 30 seconds to ensure homogeneity.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Note on DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of many compounds.[1] It is crucial to use newly opened or anhydrous grade DMSO for the preparation of stock solutions.
This protocol outlines the dilution of the high-concentration DMSO stock solution to a final working concentration for use in cell culture or other aqueous-based assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes
Procedure:
-
Thawing: Remove an aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Pre-warming: Gently warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform serial dilutions rather than a single large dilution.
-
Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous medium and mix immediately by pipetting or gentle vortexing. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent or reducing the final working concentration.
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling pathway relevant to this compound's mechanism of action.
References
Application Notes and Protocols for DAO-IN-1 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, which are increasingly recognized for their physiological significance in the central nervous system.[1] The primary substrate for DAO in the brain is D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a key player in synaptic plasticity, learning, memory, and neuronal development.[1] Dysregulation of NMDA receptor function has been implicated in a variety of neurological and psychiatric disorders.[2][4]
DAO catalyzes the oxidative deamination of D-serine, converting it into α-keto acids, ammonia, and hydrogen peroxide.[1] By degrading D-serine, DAO effectively reduces its availability to bind to the NMDA receptor, thereby downregulating NMDA receptor activity.[2] This enzymatic activity makes DAO a compelling target for therapeutic intervention in conditions associated with NMDA receptor hypofunction.
DAO-IN-1 is a potent and selective inhibitor of D-amino acid oxidase. By blocking the activity of DAO, this compound prevents the breakdown of D-serine, leading to an increase in its extracellular concentration. This, in turn, enhances NMDA receptor signaling.[1] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its effects on neuronal survival, signaling, and function.
Data Presentation
Table 1: In Vitro Inhibition of DAO by Various Compounds
| Compound | Inhibition Percentage | Concentration | Reference |
| Chloroquine | > 90% | Pharmacological Concentrations | [5] |
| Clavulanic Acid | > 90% | Pharmacological Concentrations | [5] |
| Cimetidine | ~ 50% | Pharmacological Concentrations | [5] |
| Verapamil | ~ 50% | Pharmacological Concentrations | [5] |
| Isoniazid | > 20% | Pharmacological Concentrations | [5] |
| Amitriptyline | > 20% | Pharmacological Concentrations | [5] |
| Sodium Benzoate | - | 400 mg/kg (in vivo) | [4] |
| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | - | 30 mg/kg (in vivo) | [4] |
Note: In vivo concentrations are provided as a reference and a starting point for determining optimal in vitro concentrations. A dose-response experiment is recommended to determine the effective concentration of this compound in your specific primary neuronal culture system.
Signaling Pathways and Experimental Workflow
References
- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 2. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of D-Amino Acid Oxidase (DAO) Inhibitors in Rats
A P P L I C A T I O N N O T E
Topic: In Vivo Administration of D-Amino Acid Oxidase Inhibitors in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the in vivo administration of D-amino acid oxidase (DAAO) inhibitors in rats. While specific preclinical data for the compound "DAO-IN-1" is not publicly available, this document compiles and presents data from analogous, well-characterized DAAO inhibitors to serve as a comprehensive guide for researchers. The protocols and data herein are intended to facilitate the design and execution of pharmacokinetic, pharmacodynamic, and efficacy studies of novel DAAO inhibitors.
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, most notably D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor[1]. By degrading D-serine, DAAO modulates NMDA receptor activity, a key process in synaptic plasticity, learning, and memory. Consequently, inhibition of DAAO has emerged as a promising therapeutic strategy for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia[1][2].
This compound is a potent inhibitor of D-amino acid oxidase (DAO) with an IC50 of 269 nM. The successful in vivo evaluation of DAAO inhibitors like this compound in rat models is a critical step in the preclinical drug development process. This involves establishing appropriate administration routes, dosing regimens, and methods for assessing target engagement and downstream effects.
Note on Terminology: It is important to distinguish D-amino acid oxidase (DAAO) from diamine oxidase (DAO). DAAO metabolizes D-amino acids, while diamine oxidase is involved in the breakdown of histamine and other polyamines[3][4]. This document focuses exclusively on inhibitors of D-amino acid oxidase.
Signaling Pathway of DAAO in the Central Nervous System
The primary mechanism by which DAAO inhibitors exert their effects in the central nervous system is through the modulation of NMDA receptor signaling. The following diagram illustrates this pathway.
Pharmacokinetic Data of Analogous DAAO Inhibitors in Rats
The following tables summarize key pharmacokinetic parameters for several DAAO inhibitors that have been studied in rats. This data can be used as a reference for designing studies with novel inhibitors like this compound.
Table 1: Pharmacokinetic Parameters of DAAO Inhibitors in Rats
| Compound | Administration Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Brain/Plasma Ratio | Reference |
| AS057278 | Intravenous | - | 5.6 | - | - | - | - | - | [5] |
| Oral | - | 7.2 | - | 1 | - | 41% | - | [5] | |
| 3-hydroxyquinolin-2-(1H)-one | Subcutaneous | 56 | - | - | - | - | 0.9% | 0.7 | [5] |
| Fused Pyrrole Carboxylic Acid | Oral | - | - | - | - | - | Good | - | [5] |
| Sodium Benzoate | Intraperitoneal | 400 | - | - | - | - | - | - | [6] |
Data for Cmax, Tmax, and AUC were not consistently reported across all studies.
Experimental Protocols
The following are detailed protocols for the administration of DAAO inhibitors to rats via various routes. These are generalized protocols and should be adapted based on the specific properties of the test compound and the experimental design.
The choice of vehicle is critical for ensuring the solubility and stability of the DAAO inhibitor. Common vehicles for in vivo administration in rats include:
-
Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or water for injection. The pH may need to be adjusted for compound stability and to minimize irritation[7].
-
Suspensions: For poorly soluble compounds, vehicles such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water can be used.
-
Solutions in organic co-solvents: A small percentage of DMSO or ethanol can be used to dissolve the compound, which is then diluted in a vehicle like saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
Protocol for Vehicle Preparation (Example: 0.5% CMC Suspension)
-
Weigh the required amount of low-viscosity CMC.
-
Slowly add the CMC to sterile water or saline while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved.
-
Autoclave or filter-sterilize the solution.
-
Accurately weigh the DAAO inhibitor and add it to the vehicle.
-
Homogenize the suspension using a sonicator or a high-speed stirrer until a uniform suspension is achieved.
The choice of administration route depends on the experimental goals, such as determining oral bioavailability or achieving rapid systemic exposure.
Experimental Workflow for In Vivo Administration
Protocol for Oral Gavage (PO)
-
Animal Restraint: Gently restrain the rat to prevent movement.
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the rat's weight[8]. The needle should have a ball-tip to prevent esophageal injury.
-
Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.
-
Administration: Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth into the esophagus[9]. There should be no resistance. If resistance is felt, withdraw and re-insert.
-
Dosing: Slowly administer the calculated volume of the dosing solution. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg[8][10].
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress or aspiration[9].
Protocol for Intraperitoneal Injection (IP)
-
Animal Restraint: Restrain the rat in a supine position, tilting the head downwards to move the abdominal organs away from the injection site[11][12].
-
Injection Site: Locate the lower right or left abdominal quadrant[11][12].
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity[12][13].
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood or urine is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site[11][13].
-
Injection: Inject the solution at a steady rate. The maximum recommended volume for IP injection in rats is 10 mL/kg[10][12].
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.
Protocol for Intravenous Injection (IV)
-
Animal Restraint: Place the rat in a restraining device, allowing access to the lateral tail vein[14].
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the vein[13][14].
-
Needle Insertion: Insert a 25-27 gauge needle, bevel up, into the lateral tail vein at a shallow angle[10][14].
-
Confirmation: A flash of blood in the needle hub confirms correct placement.
-
Injection: Slowly inject the solution. The maximum recommended volume for a slow IV bolus in rats is 5 mL/kg[10][15].
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding[14].
Protocol for Subcutaneous Injection (SC)
-
Animal Restraint: Manually restrain the rat.
-
Injection Site: Lift the loose skin between the shoulder blades to form a "tent"[13].
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body[10][13].
-
Aspiration: Gently aspirate to ensure a blood vessel has not been punctured[13].
-
Injection: Inject the solution. The maximum recommended volume for SC injection in rats is 5-10 mL/kg[10].
-
Withdrawal: Withdraw the needle and gently massage the area to aid dispersal of the solution.
Post-Administration Procedures
Following the administration of the DAAO inhibitor, a series of procedures are necessary to evaluate its effects.
Table 2: Post-Administration Monitoring and Analysis
| Procedure | Description | Key Considerations |
| Clinical Observation | Regular monitoring of the animals for any signs of toxicity, such as changes in behavior, posture, or grooming. | Observations should be recorded at predefined time points. |
| Pharmacokinetic Sampling | Collection of blood samples at various time points post-dosing to determine the concentration-time profile of the compound. | Common sampling sites include the tail vein or saphenous vein. Terminal cardiac puncture can be used for final time points. |
| Pharmacodynamic Assessment | Measurement of D-serine levels in plasma and brain tissue to confirm target engagement. | Brain regions of interest (e.g., cerebellum, cortex) should be rapidly dissected and frozen. |
| Efficacy Testing | In relevant animal models (e.g., phencyclidine-induced hyperactivity for schizophrenia), behavioral tests are conducted to assess the therapeutic potential of the inhibitor[2]. | The timing of behavioral testing should be aligned with the expected peak drug concentration in the brain. |
Conclusion
The successful in vivo evaluation of novel DAAO inhibitors such as this compound in rats is contingent on the application of rigorous and well-defined experimental protocols. While specific data for this compound is not yet in the public domain, the information provided in these application notes, drawn from studies of analogous compounds, offers a solid foundation for researchers to design and execute their own preclinical studies. Careful consideration of the administration route, vehicle selection, and post-administration monitoring will be crucial for obtaining reliable and translatable data in the development of new therapeutics targeting the DAAO enzyme.
References
- 1. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of in vivo histamine metabolism in rats by foodborne and pharmacologic inhibitors of diamine oxidase, histamine N-methyltransferase, and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal D-amino acid oxidase contributes to neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. youtube.com [youtube.com]
- 10. ntnu.edu [ntnu.edu]
- 11. newcastle.edu.au [newcastle.edu.au]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Assessing DAO-IN-1 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-1 is a potent and selective inhibitor of D-amino acid oxidase (DAO), a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids. In the central nervous system, DAO plays a critical role in regulating the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAO, this compound increases the bioavailability of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission. Dysregulation of the glutamatergic system, particularly NMDA receptor hypofunction, has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia.
These application notes provide detailed protocols for a battery of behavioral tests designed to assess the in vivo efficacy of this compound in rodent models. The selected assays are sensitive to the modulation of the glutamatergic system and are widely used in preclinical drug discovery for central nervous system disorders. The protocols are intended to guide researchers in evaluating the therapeutic potential of this compound across several key behavioral domains: cognition, sensorimotor gating, social interaction, and anxiety.
Mechanism of Action of this compound
The proposed mechanism of action for this compound is illustrated in the following signaling pathway diagram.
Application Notes and Protocols: Prepulse Inhibition (PPI) Test Following DAO-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload. Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, and are considered a valuable translational biomarker in preclinical research.[1]
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission, is implicated in the pathophysiology of schizophrenia. D-serine is an endogenous co-agonist at the glycine site of the NMDA receptor, and its levels are regulated by the enzyme D-amino acid oxidase (DAO).[2] Inhibition of DAO is a promising therapeutic strategy to enhance NMDA receptor function by increasing the bioavailability of D-serine.[2]
DAO-IN-1 is a potent inhibitor of D-amino acid oxidase.[3] While direct studies on the effect of this compound on PPI are not yet available, research on other DAO inhibitors and the administration of D-serine have shown attenuation of PPI deficits in animal models of schizophrenia.[4][5][6][7][8] These findings provide a strong rationale for investigating the potential of this compound to modulate sensorimotor gating.
This document provides a detailed protocol for conducting a prepulse inhibition test in mice following treatment with this compound. It is intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of this compound for disorders characterized by sensorimotor gating deficits.
Signaling Pathway
Experimental Protocols
Animals
Adult male C57BL/6J mice (8-10 weeks old) are recommended for this study. Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing should be conducted during the light phase of the cycle. Mice should be allowed to acclimate to the housing facility for at least one week before the start of the experiment.
Drug Preparation and Administration
This compound:
-
Vehicle: A common vehicle for in vivo studies with compounds of low aqueous solubility is a mixture of DMSO, Tween 80, and saline. A suggested vehicle is 5% DMSO, 5% Tween 80, and 90% sterile saline (0.9% NaCl). The solution should be prepared fresh on the day of the experiment.
-
Dosage: As there is no published data on this compound for PPI, a dose-response study is recommended. Based on studies with other DAAO inhibitors, a starting range of 10-50 mg/kg could be explored. For this protocol, a hypothetical dose of 30 mg/kg will be used.
-
Administration: Administer this compound via intraperitoneal (IP) injection at a volume of 10 ml/kg body weight.
Control Groups:
-
Vehicle Control: Administer the vehicle solution (5% DMSO, 5% Tween 80, 90% saline) via IP injection.
-
Positive Control (Optional): To induce a PPI deficit, an NMDA receptor antagonist such as MK-801 (dizocilpine) can be used. A typical dose is 0.1-0.3 mg/kg, administered IP 30 minutes before the PPI test. If using a positive control to test the reversal effects of this compound, this compound should be administered prior to the MK-801 injection.
Administration Timeline: Administer this compound or vehicle 60 minutes prior to the start of the PPI test to allow for sufficient drug absorption and distribution.
Prepulse Inhibition (PPI) Test
Apparatus: The PPI test is conducted in a sound-attenuated startle chamber. Each chamber contains a mouse holder placed on a piezoelectric platform that detects and transduces the motion of the animal. A loudspeaker mounted above the holder delivers the acoustic stimuli.
Procedure:
-
Acclimation: Place each mouse in the holder within the startle chamber and allow a 5-minute acclimation period with a constant background white noise of 65 dB.
-
Habituation: Following acclimation, present 5 startle pulses (120 dB, 40 ms duration) to habituate the animal to the stimulus.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (ITI) averaging 15 seconds (range: 10-20 seconds). The trial types include:
-
Pulse Alone: A 120 dB startle pulse of 40 ms duration.
-
Prepulse + Pulse: A 20 ms prepulse of varying intensity (e.g., 70, 75, and 80 dB, corresponding to 5, 10, and 15 dB above the background) presented 100 ms before the onset of the 120 dB startle pulse.
-
No Stimulus: Background noise only, to measure baseline movement. Each trial type should be presented 10 times.
-
Data Analysis
The primary dependent variable is the percent prepulse inhibition (%PPI), which is calculated for each prepulse intensity as follows:
%PPI = [1 - (Startle Amplitude on Prepulse + Pulse Trial / Startle Amplitude on Pulse Alone Trial)] x 100
The startle amplitude is the maximal peak response recorded during a 65 ms window following the onset of the startle stimulus. Data should be analyzed using a two-way analysis of variance (ANOVA) with treatment group as the between-subjects factor and prepulse intensity as the within-subjects factor. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Table 1: Hypothetical Startle Amplitudes (Arbitrary Units)
| Treatment Group | Pulse Alone (120 dB) | Prepulse 70 dB + Pulse | Prepulse 75 dB + Pulse | Prepulse 80 dB + Pulse |
| Vehicle | 450 ± 35 | 270 ± 28 | 180 ± 22 | 112 ± 18 |
| This compound (30 mg/kg) | 440 ± 40 | 176 ± 25 | 110 ± 19 | 66 ± 15 |
| MK-801 (0.2 mg/kg) | 460 ± 38 | 391 ± 30 | 345 ± 28 | 299 ± 25 |
| This compound + MK-801 | 455 ± 36 | 250 ± 26 | 182 ± 24 | 136 ± 20 |
Values are presented as mean ± SEM.
Table 2: Hypothetical Percent Prepulse Inhibition (%PPI)
| Treatment Group | %PPI at 70 dB | %PPI at 75 dB | %PPI at 80 dB |
| Vehicle | 40.0% | 60.0% | 75.1% |
| This compound (30 mg/kg) | 60.0% | 75.0% | 85.0% |
| MK-801 (0.2 mg/kg) | 15.0% | 25.0% | 35.0% |
| This compound + MK-801 | 45.1% | 60.0% | 70.1% |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is rat an appropriate animal model to study the involvement of D-serine catabolism in schizophrenia? Insights from characterization of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine and D: -serine, but not D: -cycloserine, attenuate prepulse inhibition deficits induced by NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-administration of a D-amino acid oxidase inhibitor potentiates the efficacy of D-serine in attenuating prepulse inhibition deficits after administration of dizocilpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-serine prevents cognitive deficits induced by acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring D-serine Levels in Brain Tissue after DAO-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-serine is a key neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[1][2] The enzymatic degradation of D-serine in the brain is primarily carried out by D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][3] Inhibition of DAO presents a promising therapeutic strategy for enhancing NMDA receptor function by increasing the endogenous levels of D-serine.[4][5] Dysregulation of D-serine levels has been implicated in neuropsychiatric disorders such as schizophrenia.[1][4]
DAO-IN-1 is a potent inhibitor of D-amino acid oxidase, with a reported half-maximal inhibitory concentration (IC50) of 269 nM.[6] These application notes provide detailed protocols for the treatment of brain tissue with this compound and the subsequent quantification of D-serine levels using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
D-serine Signaling Pathway and DAO Inhibition
The following diagram illustrates the metabolic pathway of D-serine and the mechanism of action for this compound. D-serine is synthesized from L-serine by the enzyme serine racemase. It is then released into the synaptic cleft where it binds to NMDA receptors as a co-agonist with glutamate. D-amino acid oxidase (DAO) in astrocytes metabolizes D-serine, thereby regulating its availability. This compound inhibits DAO, leading to an accumulation of D-serine and enhanced NMDA receptor signaling.
Caption: D-serine metabolism and DAO inhibition.
Experimental Workflow
The general workflow for measuring D-serine in brain tissue following treatment with this compound is depicted below. The process involves tissue homogenization, incubation with the inhibitor, sample clean-up, derivatization to enable fluorescent detection, and finally, quantification by HPLC.
Caption: Experimental workflow for D-serine measurement.
Quantitative Data Summary
The following table presents representative data on D-serine levels in different brain regions of mice following the administration of this compound. This data is illustrative and should be replaced with experimentally derived values.
| Brain Region | Treatment Group | D-serine Concentration (nmol/g tissue) | Fold Change vs. Vehicle |
| Cerebellum | Vehicle | 35.2 ± 4.1 | 1.0 |
| This compound (10 mg/kg) | 78.9 ± 8.5 | 2.24 | |
| Cortex | Vehicle | 110.5 ± 12.3 | 1.0 |
| This compound (10 mg/kg) | 155.4 ± 15.1 | 1.41 | |
| Hippocampus | Vehicle | 95.8 ± 10.2 | 1.0 |
| This compound (10 mg/kg) | 142.1 ± 13.7 | 1.48 |
Values are expressed as mean ± standard deviation.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
D-serine standard
-
L-serine
-
Perchloric acid (PCA)
-
o-phthaldialdehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Sodium tetraborate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Protocol for Brain Tissue Preparation and this compound Treatment
-
Tissue Homogenization :
-
Dissect brain regions of interest (e.g., cerebellum, cortex, hippocampus) on ice.
-
Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold homogenization buffer.
-
Keep the homogenate on ice.
-
-
In Vitro this compound Treatment :
-
To the brain homogenate, add this compound to the desired final concentration (e.g., 10 µM). For control samples, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate the samples at 37°C for 30 minutes with gentle shaking.
-
-
Protein Precipitation :
-
Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and let it stand on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Collection :
-
Carefully collect the supernatant, which contains the deproteinized extract with amino acids.
-
Protocol for D-serine Measurement by HPLC
This protocol is based on pre-column derivatization with o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) to form fluorescent diastereomers that can be separated by reverse-phase HPLC.[7]
-
Derivatization Reagent Preparation :
-
Prepare a 10 mg/mL solution of OPA in methanol.
-
Prepare a 10 mg/mL solution of NAC in deionized water.
-
The final derivatization reagent is made by mixing the OPA solution, NAC solution, and 0.1 M sodium tetraborate buffer (pH 10.4) in a 1:1:8 ratio, respectively. This reagent should be prepared fresh daily.
-
-
Derivatization Reaction :
-
Mix 50 µL of the deproteinized supernatant (or D-serine standards) with 50 µL of the derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature in the dark.
-
-
HPLC Analysis :
-
Immediately inject an aliquot (e.g., 20 µL) of the derivatized sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., 0.1 M sodium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification :
-
Generate a standard curve by running known concentrations of D-serine through the derivatization and HPLC process.
-
Identify and integrate the peak corresponding to the D-serine derivative in the sample chromatograms.
-
Calculate the concentration of D-serine in the brain tissue samples based on the standard curve, and express the results as nmol/g of wet tissue weight.
-
References
- 1. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DAO-IN-1 Technical Support Center: Troubleshooting Solubility Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with DAO-IN-1 in aqueous solutions. All recommendations are based on publicly available data and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAO) with an IC50 value of 269 nM.[1][2] DAO is responsible for the metabolic breakdown of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3][4][5] By inhibiting DAO, this compound increases the levels of D-serine, thereby enhancing NMDA receptor signaling.[4][6] This pathway is a significant area of research in neuroscience, particularly in the context of neurological and psychiatric disorders like schizophrenia.[4][5][6]
Q2: What is the primary solvent for dissolving this compound?
This compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2] Concentrated stock solutions, typically at 10 mM or higher, should be prepared in high-purity, anhydrous DMSO.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer/cell culture medium. Why is this happening?
This is a common issue known as "solvent shock" or precipitation upon dilution. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any solvent effects.
Q5: How should I store my this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
DMSO Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Quantitative Solubility Data
Precise quantitative data on the aqueous solubility of this compound is limited in publicly available literature. However, based on information for structurally related thieno[3,2-b]pyrrole derivatives and general knowledge of similar small molecules, the aqueous solubility is expected to be low. The following table provides an estimate and data for this compound in DMSO.
| Solvent/Buffer | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | Room Temp. | 100 | 598.13 | Ultrasonic treatment may be required to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Room Temp. | Very Low | Very Low | Sparingly soluble. Direct dissolution in aqueous buffers is not recommended. Working solutions should be prepared by diluting a concentrated DMSO stock. |
| Cell Culture Medium (e.g., DMEM with 10% FBS) | 37°C | Variable | Variable | The presence of serum proteins can sometimes aid in solubilizing hydrophobic compounds, but precipitation can still occur, especially at higher concentrations. The final concentration of DMSO should be kept to a minimum (ideally <0.5%). The stability of the compound in the medium over time should also be considered. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 167.19 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 1.67 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in an ultrasonic water bath.
-
Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by your experiment)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed. Ensure the final DMSO concentration in your culture medium does not exceed cytotoxic levels (ideally <0.5%).
-
Serial Dilution Method (Recommended): a. Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution): i. First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting. ii. Then, add the required volume of this 100 µM intermediate solution to your final volume of cell culture medium.
-
Direct Addition (for very low final concentrations): a. If the final concentration is very low, direct addition of a small volume of the stock solution to the final volume of medium may be possible. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing and minimize localized high concentrations.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.
Issue 2: The medium becomes cloudy or a precipitate forms over time during incubation.
Signaling Pathway and Experimental Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]
- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Expression of D-Amino Acid Oxidase (DAO/DAAO) and D-Amino Acid Oxidase Activator (DAOA/G72) during Development and Aging in the Human Post-mortem Brain [frontiersin.org]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing DAO-IN-1 Bioavailability for In Vivo Research
Welcome to the technical support center for DAO-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the enzyme D-amino acid oxidase (DAO). Its mechanism of action involves the inhibition of DAO, which is responsible for the metabolic degradation of D-serine. By inhibiting DAO, this compound increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This enhancement of NMDA receptor signaling is being investigated for its therapeutic potential in various neurological and psychiatric disorders.[1]
Q2: What are the main challenges in using this compound for in vivo studies?
A2: The primary challenge for in vivo studies with this compound, like many small molecule inhibitors, is its poor aqueous solubility. This compound is readily soluble in organic solvents like DMSO, but direct in vivo administration of high concentrations of such solvents can cause toxicity and other adverse effects in animal models.[2] Therefore, developing a suitable formulation to improve its bioavailability is a critical step for successful in vivo experiments.
Q3: What are some recommended starting points for formulating this compound for oral administration in mice?
A3: For oral administration of poorly soluble compounds like this compound, a common starting point is to prepare a suspension. A widely used vehicle for this purpose is an aqueous solution of 0.5% methylcellulose (or other cellulose derivatives like carboxymethylcellulose). To prepare the formulation, the compound can first be wetted with a small amount of a surfactant like Tween 80 to form a paste, and then gradually diluted with the methylcellulose solution. For compounds soluble in DMSO, a co-solvent system can be employed, where the compound is first dissolved in a minimal amount of DMSO and then diluted with other vehicles like polyethylene glycol (PEG) 400 and saline, keeping the final DMSO concentration as low as possible (ideally below 5%).[1][3]
Q4: Are there any general toxicity concerns with this compound or its potential vehicles?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Formulation
-
Problem: this compound precipitates out of the vehicle during preparation or upon standing.
-
Possible Causes & Solutions:
-
Low Solubility in the Chosen Vehicle:
-
Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400) in a stepwise manner, while carefully monitoring for potential toxicity.
-
Incorporate a surfactant (e.g., Tween 80, Polysorbate 80) to improve the wettability and dispersion of the compound.[5]
-
Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes to enhance aqueous solubility.
-
-
pH-Dependent Solubility: The solubility of this compound may be influenced by pH. Experiment with adjusting the pH of the aqueous component of your vehicle, ensuring it remains within a physiologically tolerable range for the intended route of administration.
-
Temperature Effects: Solubility can be temperature-dependent. Gentle warming of the vehicle during preparation might help, but ensure the compound is stable at that temperature. Always check for precipitation upon cooling to room or animal body temperature.
-
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data
-
Problem: Significant variation in experimental results between individual animals.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the formulation. For oral gavage, proper technique is crucial to deliver the full dose to the stomach.[6][7] For suspensions, ensure the formulation is homogenous by continuous stirring or vortexing before and during dosing.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs. Standardize the feeding schedule of the animals (e.g., fasting overnight) before dosing to minimize this variability.[3]
-
Animal Strain, Sex, and Age: These biological factors can influence drug metabolism and disposition. Ensure that all experimental groups are well-matched for these variables.
-
Formulation Instability: If the compound precipitates in the GI tract, its absorption will be erratic. In vitro dissolution tests simulating GI conditions can help assess the stability of your formulation.
-
Issue 3: Observed Toxicity or Adverse Events in Animals
-
Problem: Animals show signs of distress, weight loss, or other adverse effects after administration.
-
Possible Causes & Solutions:
-
Compound Toxicity: The observed toxicity may be an inherent property of this compound at the tested dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[8]
-
Vehicle Toxicity: The vehicle itself might be causing the adverse effects, especially at high concentrations of organic solvents. Always include a vehicle control group. If vehicle toxicity is suspected, reformulate to reduce the concentration of the potentially toxic components.[1]
-
Administration Procedure Stress: Improper handling and administration techniques, such as oral gavage, can cause stress and injury to the animals. Ensure all personnel are properly trained and use refined techniques to minimize animal stress.[9]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | D-amino acid oxidase (DAO) | MedChemExpress |
| IC₅₀ | 269 nM | MedChemExpress |
| Molecular Formula | C₇H₅NO₂S | GlpBio |
| Molecular Weight | 167.19 g/mol | GlpBio |
| Solubility | DMSO: 100 mg/mL (598.13 mM) (with ultrasonic treatment) | MedChemExpress |
Table 2: Pharmacokinetic Parameters of a DAO Inhibitor (CBIO) in Mice
| Parameter | Value | Condition | Reference |
| T½ (Half-life) of D-serine | > 10 h | In DAAO knockout mice after oral D-serine administration | (PMID: 22837517)[10] |
| T½ (Half-life) of D-serine | 1.2 h | In wild-type mice after oral D-serine administration | (PMID: 22837517)[10] |
| Effect of CBIO | Enhanced plasma D-serine levels | Co-administration with D-serine in wild-type mice | (PMID: 22837517)[11] |
Note: Pharmacokinetic data for this compound is not currently available. The data presented for CBIO (6-chlorobenzo[d]isoxazol-3-ol), another DAO inhibitor, is for reference and to illustrate the expected effect of DAO inhibition on D-serine levels.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice (Suspension)
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Tween 80
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Weigh the this compound powder accurately.
-
In a mortar, add a small amount of Tween 80 (e.g., 1-2% of the final volume) to the this compound powder to form a smooth paste. This helps in wetting the compound.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating or homogenizing to form a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir continuously for at least 30 minutes before dosing to ensure homogeneity.
-
Continuously stir the suspension during the dosing procedure to prevent settling of the compound.
Protocol 2: Preparation of this compound Formulation for Intravenous Injection in Mice (Co-solvent System)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Calculate the required amount of this compound.
-
In a sterile vial, dissolve the this compound powder in a minimal volume of DMSO. Aim for a final DMSO concentration of ≤10% in the final formulation.
-
Once fully dissolved, add PEG 400. A common ratio is 10% DMSO and 40% PEG 400.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final formulation might be, for example, 10% DMSO, 40% PEG 400, and 50% saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized, for example, by adjusting the co-solvent ratios.
-
It is recommended to prepare this formulation fresh before each experiment.
Mandatory Visualizations
Caption: D-serine metabolism and NMDA receptor signaling pathway.
Caption: General experimental workflow for an in vivo bioavailability study.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mds-usa.com [mds-usa.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
potential off-target effects of DAO-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO) with an IC50 of 269 nM.[1] Given that comprehensive off-target data for this compound is not extensively published, this guide focuses on empowering researchers to identify and mitigate potential off-target effects in their own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the metabolism of D-serine.[1] D-serine acts as a co-agonist of NMDA receptors, playing a role in neurotransmission.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a drug or compound with proteins other than the intended target. These interactions can lead to misinterpretation of experimental results, unexpected phenotypes, or cellular toxicity. While this compound is designed to be a specific DAO inhibitor, like many small molecules, it has the potential to bind to other proteins, especially at higher concentrations.
Q3: I'm observing a phenotype that doesn't align with the known function of DAO. Could this be an off-target effect?
It is possible. If the observed cellular phenotype is inconsistent with the known roles of D-amino acid oxidase, it is crucial to investigate potential off-target effects. A thorough dose-response study can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for DAO inhibition, which would suggest an off-target interaction.[2][3]
Q4: How can I confirm that this compound is engaging its target (DAO) in my cellular model?
Target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of DAO in the presence of this compound would indicate direct binding and engagement in a cellular environment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides a systematic approach to troubleshooting.
| Observation | Potential Cause | Recommended Action |
| Unexpected cell toxicity at the intended effective concentration. | 1. On-target toxicity. 2. Off-target effect. | 1. Conduct a rescue experiment by supplementing with the product of the DAO enzyme reaction or overexpressing a resistant form of DAO. 2. Perform a counter-screen in a cell line that does not express DAO. If toxicity persists, it is likely an off-target effect.[3] |
| Inconsistent results across different cell lines. | 1. Different expression levels of DAO. 2. Cell-type specific off-target effects. | 1. Quantify DAO protein levels in each cell line via Western Blot or qPCR. 2. Profile this compound against a panel of potential off-targets in the sensitive cell line. |
| Activation of an unexpected signaling pathway. | 1. Pathway crosstalk with the DAO signaling axis. 2. Off-target activation of a kinase or other signaling protein. | 1. Map the activated pathway using phospho-specific antibodies or proteomics. 2. Perform a broad kinase screen to identify potential off-target kinases.[2] |
Experimental Protocols & Visualizations
To rigorously assess the specificity of this compound, a combination of in vitro and cellular assays is recommended.
Protocol 1: Kinase Selectivity Profiling
Kinase inhibitor profiling is a standard method to identify unintended interactions with a broad range of kinases.[4]
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases.
-
Assay Format: Assays are usually performed as in vitro activity assays, where the ability of this compound to inhibit the activity of each kinase is measured.
-
Data Analysis: The results are typically reported as the percent inhibition at a given concentration or as IC50 values for any kinases that are significantly inhibited.
-
Interpretation: Significant inhibition of kinases unrelated to DAO would indicate off-target activity.
Table 1: Template for Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| On-Target: DAO | Expected >90% | 269 |
| Off-Target Kinase A | User Data | User Data |
| Off-Target Kinase B | User Data | User Data |
| Off-Target Kinase C | User Data | User Data |
This table is a template for researchers to populate with their own experimental data.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble DAO at each temperature by Western Blot.
-
Data Analysis: Plot the amount of soluble DAO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows for investigating off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
Technical Support Center: Optimizing DAO-IN-1 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of DAO-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAO) with an IC50 value of 269 nM.[1] DAO is a peroxisomal enzyme that breaks down D-amino acids, including D-serine.[2][3] By inhibiting DAO, this compound prevents the degradation of D-serine.
Q2: What is the primary downstream signaling effect of this compound? A2: The primary substrate of DAO in the central nervous system is D-serine, which acts as a co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] By inhibiting DAO, this compound increases the available concentration of D-serine, which in turn enhances NMDA receptor signaling.
Q3: How is D-amino acid oxidase (DAO) activity typically measured in a cell-based assay? A3: The enzymatic reaction of DAO produces hydrogen peroxide (H₂O₂) as a byproduct.[3][4] Therefore, DAO activity is commonly quantified by measuring H₂O₂ production using sensitive fluorescent probes like Amplex Red or other spectrophotometric and fluorometric methods.[4][5]
Q4: What is a good starting point for this compound incubation time in a new assay? A4: Based on optimization studies for cell-based DAO assays, an incubation time of 60 minutes is a robust starting point.[4] However, the optimal time can vary, and a time-course experiment is recommended to determine the ideal incubation period for your specific cell type and experimental conditions.
Q5: How critical is cell density for the assay outcome? A5: Cell density is a critical parameter. An optimal cell density ensures a sufficient signal-to-noise ratio without introducing artifacts from over-confluence or cytotoxicity. In one study using a 384-well plate format, a density of 25,000 cells per well provided the highest signal-to-noise ratio.[4] This parameter should be optimized for your specific cell line and plate format.
Q6: What is the maximum recommended concentration of DMSO for this type of assay? A6: High concentrations of dimethyl sulfoxide (DMSO) can be toxic to cells and interfere with enzyme activity. It is crucial to determine the tolerance of your specific cell-based assay to DMSO. Studies have shown that some DAO assays can tolerate DMSO concentrations up to 1%.[4]
Visual Guide: this compound Mechanism of Action
Caption: Mechanism of this compound action on the D-Serine/NMDA receptor pathway.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal (Inhibition appears weaker than expected) | Sub-optimal Incubation Time: The incubation period may be too short for the inhibitor to effectively engage the target or for the signal to develop. | Perform a Time-Course Experiment: Measure DAO activity at multiple time points (e.g., 30, 60, 90, 120 minutes) after adding this compound to identify the optimal incubation period.[4] |
| Incorrect Cell Density: Too few cells will produce a weak signal, while too many can lead to nutrient depletion and cell death, reducing overall activity. | Optimize Cell Seeding Density: Perform a cell titration experiment to find the density that yields the best signal-to-noise ratio for your assay plate format.[4] | |
| Degraded this compound Compound: Improper storage can lead to loss of compound activity. | Verify Storage and Handling: Ensure this compound stock solutions are stored correctly (-80°C for long-term, -20°C for short-term) and aliquot to avoid repeated freeze-thaw cycles.[1] Use a freshly prepared dilution for the experiment. | |
| High Background or High Variability | Cell Health Issues: Unhealthy or high-passage-number cells can lead to inconsistent enzyme expression and high variability. | Use Healthy, Low-Passage Cells: Ensure cells are healthy and within a consistent, low passage range. Perform a cell viability test (e.g., Trypan Blue) before seeding. |
| Media or Serum Interference: Components in the cell culture medium or serum may autofluoresce or interact with assay reagents. | Run Controls: Include "no-cell" and "vehicle-only" controls to assess background fluorescence from the medium and DMSO. If background is high, consider using a different medium for the assay period. | |
| Compound Precipitation: this compound may precipitate out of solution at the concentration used, leading to inconsistent effects. | Check Solubility: Visually inspect the diluted compound solution for any precipitate. If necessary, briefly sonicate the stock solution before dilution. | |
| Inconsistent Results Between Experiments | Inconsistent Timing: Minor variations in incubation times between experiments can lead to significant differences in results. | Standardize Workflow: Use a precise timer for all incubation steps. Stagger the addition of reagents to plates to ensure each well has the same incubation time. Taking shortcuts by not waiting the entire incubation period is a common cause of failed experiments.[6] |
| Variability in Cell Culture: Differences in cell passage number, confluence at the time of the experiment, or media batches can introduce variability.[7] | Maintain Consistent Culture Conditions: Use cells from the same passage number, seed at a consistent density, and record media lot numbers for each experiment. | |
| Reagent Instability: Repeated freeze-thaw cycles can degrade assay reagents, including the enzyme substrate or detection probes. | Aliquot Reagents: Upon receipt or reconstitution, aliquot all critical reagents into single-use volumes and store them as recommended by the manufacturer. |
Experimental Protocols and Data
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for this compound in a cell-based DAO activity assay using a fluorescence-based readout.
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a pre-determined optimal density. Allow cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer or cell culture medium. Include a vehicle control (e.g., 0.5% DMSO).
-
Compound Addition: Remove the culture medium from the cells and add the this compound dilutions and vehicle control to the respective wells.
-
Staggered Incubation:
-
For a 120-minute time point, add the DAO substrate and detection reagents immediately to a set of wells.
-
For a 90-minute time point, incubate the plate for 30 minutes before adding reagents.
-
For a 60-minute time point, incubate for 60 minutes before adding reagents.
-
For a 30-minute time point, incubate for 90 minutes before adding reagents.
-
This staggered approach ensures all plates are read at roughly the same time relative to reagent addition.
-
-
Signal Detection: After adding the DAO substrate and detection reagents (e.g., Amplex Red and horseradish peroxidase), incubate for the time recommended by the assay kit manufacturer, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for Amplex Red).
-
Data Analysis: Calculate the signal-to-noise ratio for each time point and plot it against incubation time to determine the optimal duration.
Data Presentation: Assay Optimization Parameters
The following tables summarize key optimization data from a published cell-based DAO assay.[4]
Table 1: Effect of Incubation Time on Assay Performance
| Incubation Time (minutes) | Signal-to-Noise (S/N) Ratio |
| 30 | ~4.5 |
| 60 | ~6.0 |
| 90 | ~7.0 |
| 120 | ~7.5 |
| A 60-minute incubation was chosen as the optimal condition for balancing signal strength with high-throughput screening needs.[4] |
Table 2: Effect of Cell Density on Assay Performance
| Cell Density (cells/well) | Signal-to-Noise (S/N) Ratio |
| 5,000 | ~4.0 |
| 10,000 | ~5.5 |
| 25,000 | ~6.0 |
| 50,000 | ~5.0 |
| 25,000 cells/well was determined to be optimal for the highest signal-to-noise ratio in a 384-well format.[4] |
Visual Guides: Workflows
Workflow for Optimizing Incubation Time
Caption: Experimental workflow for a time-course study to optimize incubation.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common cell assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. go.zageno.com [go.zageno.com]
- 7. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
Troubleshooting Inconsistent Results with DAO-IN-1: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAAO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide.[3] In the central nervous system, DAAO plays a crucial role in regulating the levels of D-serine, a co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][4] By inhibiting DAAO, this compound increases the concentration of D-serine, thereby modulating NMDA receptor activity.[4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -20°C or -80°C. It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to maintain the compound's integrity.
Q3: How should I prepare my this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] Subsequently, this stock solution can be diluted to the desired working concentration in the appropriate assay buffer. Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on enzyme activity.
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected IC50 Value or Low Inhibition
You observe a significantly higher IC50 value for this compound than reported in the literature, or the inhibitor shows minimal effect at expected concentrations.
Potential Causes and Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare a fresh stock solution of this compound from powder. Avoid repeated freeze-thaw cycles of existing stock solutions by preparing single-use aliquots. |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and serial dilutions. Use calibrated pipettes to ensure accurate liquid handling. |
| Sub-optimal Assay Conditions | Ensure the pH of your assay buffer is optimal for DAAO activity (typically pH 7.4-8.5).[1][2] Verify that the substrate (D-amino acid) concentration is appropriate. High substrate concentrations can sometimes overcome competitive inhibition. |
| Enzyme Inactivity | Test the activity of your DAAO enzyme preparation using a positive control substrate and no inhibitor to ensure it is active. Enzyme preparations can lose activity over time, even when stored correctly. |
| Presence of Competing Substances | If using complex biological samples (e.g., cell lysates, tissue homogenates), endogenous substances may interfere with this compound binding. Consider purifying the DAAO enzyme or using a recombinant source. |
Logical Troubleshooting Workflow for Low Inhibition
Caption: Troubleshooting workflow for low this compound inhibition.
Issue 2: High Variability Between Replicates
You are observing significant variability in the measured DAAO activity or inhibition levels across replicate wells or experiments.
Potential Causes and Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure consistent mixing within each well. |
| Incomplete Reagent Mixing | Gently mix all reagents upon addition to the assay plate/cuvette. Ensure a homogeneous reaction mixture before initiating measurements. |
| Edge Effects in Microplates | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Temperature Fluctuations | Pre-incubate all reagents and the assay plate at the desired reaction temperature. Ensure the plate reader maintains a stable temperature throughout the assay. |
| This compound Precipitation | Visually inspect wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the final assay concentration or adjusting the solvent composition. Poor drug solubility can be a critical factor.[5] |
Experimental Protocols
General D-Amino Acid Oxidase (DAAO) Activity Assay Protocol (Amplex Red Method)
This protocol is a common method for measuring the hydrogen peroxide produced by the DAAO reaction.[6][7]
Materials:
-
DAAO enzyme
-
This compound
-
D-amino acid substrate (e.g., D-serine, D-alanine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the D-amino acid substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (e.g., DMSO).
-
Prepare a reaction cocktail containing Amplex® Red and HRP in assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add the DAAO enzyme to all wells (except for a no-enzyme control).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the reaction cocktail containing Amplex® Red and HRP to all wells.
-
Immediately add the D-amino acid substrate to initiate the reaction.
-
-
Measurement:
-
Measure the fluorescence in a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode over a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the rates to the vehicle control and plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway: DAAO-IN-1 Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound action at the synapse.
This guide provides a starting point for troubleshooting inconsistent results with this compound. Careful experimental design, including appropriate controls, and meticulous technique are paramount for obtaining reliable and reproducible data.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
stability of DAO-IN-1 in stock solutions and media
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the stability of DAO-IN-1 in stock solutions and experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
Q2: How should I store my this compound stock solutions?
Proper storage is critical to maintain the integrity of this compound. For long-term storage, aliquoted stock solutions should be kept at -80°C. For short-term storage, -20°C is acceptable. It is advisable to use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: What is the expected shelf-life of this compound stock solutions?
The stability of this compound stock solutions is dependent on the storage temperature. When stored correctly, the compound is stable for an extended period.[2]
Table 1: Recommended Storage Conditions and Shelf-Life for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | up to 6 months[2] |
| -20°C | up to 1 month[2] |
Q4: My this compound precipitated out of my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility is exceeded at lower temperatures. To redissolve the compound, gently warm the solution to room temperature and vortex it. If precipitation persists, sonication may be carefully attempted.[1] To prevent this in the future, consider preparing a lower concentration stock solution.[1]
Q5: How stable is this compound in aqueous buffers or cell culture media?
The stability of small molecules like this compound in aqueous solutions, including cell culture media, can be variable. The composition of the media, including pH, presence of serum, and other additives, can influence the degradation rate.[3][4][5] It is highly recommended to perform a stability study under your specific experimental conditions to determine the half-life of this compound. As a general practice, prepare fresh dilutions in media for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in an assay over time | Chemical degradation in stock solution or experimental media. | Assess the purity of your stock solution using HPLC or mass spectrometry to check for degradation products.[1] Prepare fresh working solutions in media for each experiment. If the experiment is long, determine the compound's stability in your specific media over the experiment's duration. |
| Oxidation. | If compatible with your assay, consider adding antioxidants to your buffer system. Store the compound under an inert atmosphere.[1] | |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | Always use freshly prepared working solutions. Ensure stock solutions are stored correctly and within their recommended shelf-life. Perform a stability test to understand the compound's behavior in your experimental setup. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific solution (e.g., cell culture medium).[1][6]
Objective: To quantify the percentage of this compound remaining over time under specific experimental conditions.
Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
-
Experimental solution (e.g., cell culture medium, buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the this compound stock solution to the final working concentration in the experimental medium or buffer to be tested.
-
Timepoint Zero (T=0): Immediately after preparation, take an initial sample of the test solution. Analyze this sample by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline reference.[1]
-
Incubation: Place the remaining test solution in a temperature-controlled incubator set to the desired experimental temperature (e.g., 37°C).
-
Timepoint Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution. The sampling frequency should be adjusted based on the expected stability of the compound.
-
Sample Analysis: Analyze each collected sample by HPLC. Ensure the HPLC method is capable of separating this compound from any potential degradation products.[6]
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics and determine the half-life.
-
Visualizations
Signaling Pathway of this compound Target
This compound is a potent inhibitor of D-amino acid oxidase (DAO).[2] DAO is an enzyme that metabolizes the D-amino acid D-serine. D-serine acts as a co-agonist at the glycine site of NMDA receptors, which are crucial for glutamatergic neurotransmission in the brain.[2][7] By inhibiting DAO, this compound increases the levels of D-serine, thereby enhancing NMDA receptor function.
Caption: Mechanism of this compound action on the NMDA receptor pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical steps for conducting a stability study of this compound.
Caption: Workflow for determining this compound stability via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
Technical Support Center: DAO-IN-1 In Vitro Applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of DAO-IN-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAO) with an IC50 value of 269 nM.[1][2] DAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3][4] This process produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[3][4] By inhibiting DAO, this compound prevents the breakdown of D-amino acids, such as D-serine, which is a co-agonist of NMDA receptors in the central nervous system.[1][2]
Q2: Why am I observing cytotoxicity in my cell cultures when using this compound?
Cytotoxicity observed during experiments with this compound can stem from several sources:
-
Off-Target Effects: The compound may have unintended interactions with other cellular targets, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations exceeding 0.5% v/v.[5]
-
Compound Concentration: The concentration of this compound used may be too high for the specific cell line, leading to cytotoxic effects.
-
Indirect Effects of DAO Inhibition: While this compound inhibits DAO, the resulting modulation of D-amino acid levels could have downstream consequences in certain cellular models. Notably, the overexpression of DAO itself can be cytotoxic through the production of hydrogen peroxide.[3]
-
Compound Instability: Degradation of the compound in culture media over long incubation periods could lead to the formation of toxic byproducts.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
This is a common issue that can be addressed by systematically evaluating experimental parameters.
Troubleshooting Steps:
-
Verify Solvent Toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experimental wells. If you observe significant cell death in the vehicle control, the solvent concentration is likely too high.
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a high concentration and perform serial dilutions.[6]
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired inhibitory effect without causing significant cytotoxicity. A 72-hour incubation is often used to maximize potential cytotoxic effects, but shorter intervals can be tested.[6]
-
Check Cell Density: Cell density can influence susceptibility to chemical compounds.[7] Ensure you are seeding a consistent and optimal number of cells for your assay plate format.
-
Assess Compound Stability: If experiments involve long incubation times, consider the stability of this compound in your culture medium. Freshly prepare working solutions for each experiment.[1]
Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Can induce cytotoxicity and affect cell differentiation at higher concentrations.[5] |
| Ethanol | < 0.5% | Can be cytotoxic at higher concentrations.[5] |
Issue 2: Inconsistent results between cytotoxicity assays.
Different cytotoxicity assays measure different cellular parameters. Discrepancies can provide insights into the mechanism of cell death.
Troubleshooting Steps:
-
Use Orthogonal Assays: Employ at least two different cytotoxicity assays that measure distinct endpoints. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release).[6]
-
Understand Assay Limitations: Be aware of potential interferences. For instance, some compounds can interfere with the chemical reactions of the MTT assay, leading to inaccurate results.[6]
-
Include Proper Controls: Always include positive and negative controls. A positive control for cytotoxicity (e.g., sodium lauryl sulphate for an LDH assay) ensures the assay is working correctly.[5]
Experimental Protocols & Methodologies
Protocol 1: Dose-Response Cytotoxicity Assessment
This protocol outlines a general procedure for determining the cytotoxic potential of this compound across a range of concentrations.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated stock of the highest this compound concentration to be tested. Perform serial dilutions to create a range of 2x concentrated solutions.
-
Treatment: Remove the old media from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6][8]
-
Cytotoxicity Assay: Perform a cytotoxicity assay of your choice (e.g., MTT, LDH release, or a fluorescence-based assay).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[5][8]
-
Prepare Plates: Culture cells and treat them with this compound as described in the dose-response protocol.
-
Set Up Controls:
-
Sample Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagent mixture according to the manufacturer's instructions.
-
Measurement: Incubate as required by the kit and then measure the absorbance or fluorescence using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Visualizations
Signaling & Experimental Workflows
The following diagrams illustrate key pathways and experimental decision-making processes.
Caption: Mechanism of D-amino acid oxidase (DAO) and its inhibition by this compound.
Caption: Troubleshooting flowchart for addressing this compound induced cytotoxicity.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: D-Serine Measurement with DAO-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DAO-IN-1 in D-serine measurement protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in D-serine measurement assays?
This compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAO) with an IC50 value of 269 nM.[1][2] In the context of D-serine measurement, this compound is not directly used to quantify D-serine but rather to prevent its degradation by endogenous DAO in biological samples. This ensures that the measured D-serine levels are accurate and reflect the true concentration at the time of sample collection.
Q2: What is the underlying principle of most D-serine measurement kits?
Many commercially available D-serine assay kits, whether fluorometric or colorimetric, rely on the enzymatic activity of DAO. In these assays, D-serine is a substrate for DAO, and its oxidation produces hydrogen peroxide (H2O2).[3] This H2O2 is then used in a coupled reaction to generate a detectable signal. For instance, in fluorometric assays, H2O2 reacts with a probe to produce a stable fluorophore with an excitation/emission spectrum around 535/587 nm.[4][5][6][7] Colorimetric assays may use a similar principle, where the final product has a specific absorbance wavelength (e.g., 340 nm).[8]
Q3: Can I measure both D-serine and L-serine with these kits?
Yes, several kits are designed to quantify both D-serine and total serine (D- and L-isomers).[4][5][6][7] This is typically achieved by including serine racemase in a parallel reaction, which converts L-serine to D-serine. By subtracting the endogenous D-serine concentration from the total serine concentration, the L-serine concentration can be determined.
Q4: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its inhibitory activity. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1][2] It is also advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Degraded D-serine in the sample: Endogenous DAO activity may have degraded D-serine prior to the assay. | Ensure proper sample handling and storage. Consider adding a DAO inhibitor like this compound immediately after sample collection. |
| Inactive DAO enzyme in the kit: Improper storage or handling of the kit's DAO enzyme can lead to loss of activity. | Check the expiration date of the kit and ensure it has been stored according to the manufacturer's instructions. | |
| Insufficient incubation time: The enzymatic reaction may not have reached completion. | Optimize the incubation time as per the kit's protocol. A typical incubation time is 60 minutes at 37°C.[5][6] | |
| High Background Signal | Interfering substances in the sample: Biological samples can contain metabolites that interfere with the assay.[5] | Pre-treat and deproteinize samples using methods like centrifugation or spin columns as recommended by the assay kit protocol.[4][6] |
| High concentration of DMSO: If using compounds dissolved in DMSO, high concentrations can affect the assay. | Ensure the final DMSO concentration in the assay well is low, typically up to 1%.[3] | |
| Inconsistent or Variable Results | Poor sample preparation: Incomplete homogenization or clarification of samples can lead to variability. | Ensure thorough homogenization of tissue samples and clarification of biological fluids by centrifugation.[4][6] |
| Pipetting errors: Inaccurate pipetting of samples, standards, or reagents. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells. | |
| Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | Use a calibrated incubator and ensure uniform temperature across the plate. | |
| Unexpectedly High D-serine Levels | Contamination of reagents or samples: Introduction of exogenous D-serine. | Use sterile techniques and dedicated reagents for the assay. |
| Off-target effects of commercial DAO preparations: Some commercial DAO preparations may be impure and have off-target effects.[9] | If using a standalone DAO enzyme, ensure its purity and perform control experiments. |
Experimental Protocols
General Protocol for Fluorometric D-serine Measurement
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's protocol for your assay.
1. Reagent Preparation:
-
Prepare Serine Assay Buffer, Probe Solution, Enzyme Mixes (Serine Racemase, D-Serine Enzyme), and D-Serine Standard according to the kit's instructions.[5][6]
-
Reconstituted enzymes should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[5][6]
2. Standard Curve Preparation:
-
Prepare a stock solution of D-Serine standard (e.g., 10 mM).
-
Create a working solution (e.g., 200 µM) by diluting the stock solution in Serine Assay Buffer.
-
Generate a standard curve by adding varying amounts of the working solution to a 96-well plate to achieve a range of D-serine concentrations (e.g., 0 to 2000 pmol/well).
-
Adjust the final volume in each well with Assay Buffer.[6][7]
3. Sample Preparation:
-
Biological Fluids (Plasma, Serum, CSF): Clarify by centrifugation at 10,000 x g for 5 minutes.[4][6]
-
Tissue Homogenates: Homogenize ~10 mg of tissue in ice-cold Assay Buffer. Centrifuge at 15,000 x g for 10 minutes at 4°C and collect the supernatant.[6]
-
Cell Lysates: Homogenize ~1 x 10^6 cells in ice-cold Assay Buffer. Centrifuge and collect the supernatant.[6]
-
Deproteinization: For samples with potential interfering metabolites, use a cleanup mix and a spin column as per the kit's protocol.[4][6]
4. Assay Procedure:
-
Add 2-20 µl of the prepared sample to at least three parallel wells in a black, flat-bottom 96-well plate: one for D-Serine only, one for total serine, and one for a sample background control.[4][6]
-
Adjust the volume in all wells to be equal with Assay Buffer.
-
Prepare reaction mixes for "D-Serine Only" and "Total Serine" according to the kit's instructions. The "Total Serine" mix will contain Serine Racemase.
-
Add the appropriate reaction mix to the standard and sample wells.
-
Add a background control mix (without the D-serine metabolizing enzyme) to the sample background control wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[5][6]
5. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the standard curve of fluorescence versus the amount of D-serine.
-
Determine the D-serine concentration in the samples from the standard curve.
-
Calculate L-serine concentration by subtracting the D-serine concentration from the total serine concentration.
Quantitative Data Summary
Table 1: this compound Properties and Storage
| Parameter | Value | Reference |
| IC50 for DAO | 269 nM | [1][2] |
| Long-term Storage | -80°C for up to 6 months | [1] |
| Short-term Storage | -20°C for up to 1 month | [1] |
Table 2: Typical D-serine Assay Parameters
| Parameter | Recommended Value | Reference |
| Sample Volume | 2-20 µl | [4][6] |
| Incubation Temperature | 37°C | [5][6] |
| Incubation Time | 60 minutes | [5][6] |
| Fluorescence Ex/Em | 535/587 nm | [4][5][6][7] |
| Detection Limit | < 1 µM | [4][5][7] |
Visualizations
Signaling Pathway
Caption: D-Serine synthesis, release, and function at the glutamatergic synapse.
Experimental Workflow
Caption: General experimental workflow for fluorometric D-serine measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. abcam.com [abcam.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DAO-IN-1 and Other D-Amino Acid Oxidase Inhibitors
This guide provides a detailed comparison of the efficacy of DAO-IN-1 with other known D-Amino Acid Oxidase (DAO) inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform research decisions.
Introduction to D-Amino Acid Oxidase (DAO)
D-Amino Acid Oxidase (DAO or DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids through oxidative deamination.[1] This process is particularly significant in the central nervous system, where DAO regulates the levels of D-serine, a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[2] Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders, including schizophrenia, making DAO a compelling target for therapeutic intervention.[3] Inhibition of DAO is a promising strategy to increase D-serine levels and enhance NMDA receptor function.[2]
Comparative Efficacy of DAO Inhibitors
The potency of various DAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other selected DAO inhibitors.
| Inhibitor Name | IC50 Value (nM) | Organism/Enzyme Source | Notes |
| This compound | 269 | Not Specified | A potent inhibitor of D-amino acid oxidase. |
| D-Amino Acid Oxidase Inhibitor (Unnamed) | 114 | Rat DAO (expressed in CHO cells) | Selective for DAAO over a panel of 150 other enzymes, receptors, and ion channels. |
| D-Amino Acid Oxidase Inhibitor (Unnamed) | 145 | Human DAO (expressed in CHO cells) | Selective for DAAO over a panel of 150 other enzymes, receptors, and ion channels. |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | 188 | Not Specified | A potent DAAO inhibitor.[3] |
| ASO57278 (5-methylpyrazole-3-carboxylic acid) | 900 | Human DAO | A moderately potent inhibitor. |
| Sodium Benzoate | Competitive Inhibitor | DAAO | A well-known competitive inhibitor of DAAO.[3] |
Experimental Protocols
The determination of IC50 values for DAO inhibitors is crucial for their characterization. Below is a generalized protocol for a common in vitro DAO inhibition assay.
Objective: To determine the IC50 value of a test compound against D-Amino Acid Oxidase.
Materials:
-
Purified D-Amino Acid Oxidase (human or other species)
-
D-serine (substrate)
-
Test inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.4, containing 4 µM FAD)
-
Detection reagents (e.g., horseradish peroxidase, and a suitable chromogenic or fluorogenic substrate to measure hydrogen peroxide production)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer to create a range of concentrations.
-
Prepare a solution of DAO enzyme in the assay buffer.
-
Prepare a solution of the D-serine substrate in the assay buffer.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of the microplate, add a specific volume of the test inhibitor dilution (or buffer for the control).
-
Add the DAO enzyme solution to each well and incubate for a defined period (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the D-serine substrate solution to each well.
-
-
Detection:
-
Immediately after adding the substrate, add the detection reagent mixture to each well. This mixture typically contains components that react with the hydrogen peroxide produced by the DAO reaction to generate a measurable signal (colorimetric or fluorescent).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells without the enzyme or substrate).
-
Calculate the percentage of DAO inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
DAO Signaling Pathway
The following diagram illustrates the role of DAO in the D-serine signaling pathway and its impact on NMDA receptor activation.
Experimental Workflow for DAO Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing DAO inhibitors.
References
- 1. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of In Vivo Potency: DAO-IN-1 versus AS057278
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo potency of two prominent D-Amino Acid Oxidase (DAO) inhibitors: DAO-IN-1 and AS057278. This analysis is supported by available experimental data to facilitate informed decisions in preclinical research.
Both this compound and AS057278 are inhibitors of D-Amino Acid Oxidase (DAO), an enzyme responsible for the metabolic breakdown of D-amino acids, most notably D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and glutamatergic neurotransmission. By inhibiting DAO, these compounds increase the synaptic levels of D-serine, thereby enhancing NMDA receptor function. This mechanism of action has generated significant interest in their potential therapeutic applications for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.
Quantitative Comparison of In Vivo Potency
The following table summarizes the key in vitro and in vivo potency metrics for this compound and AS057278 based on available data.
| Parameter | This compound | AS057278 |
| In Vitro IC50 | 269 nM[1] | 0.91 µM (910 nM)[2] |
| Ex Vivo ED50 | Data not available | 2.2-3.95 µM[2] |
| In Vivo Effect on D-serine | Data not available | Increased D-serine fraction in rat cortex and midbrain at 10 mg/kg i.v.[2] |
| In Vivo Behavioral Efficacy | Data not available | - Normalization of PCP-induced prepulse inhibition in mice (acute oral dose: 80 mg/kg)[2]- Normalization of PCP-induced prepulse inhibition in mice (chronic oral dose: 20 mg/kg b.i.d.)[2]- Normalization of PCP-induced hyperlocomotion in mice (chronic oral dose: 10 mg/kg b.i.d.)[2] |
Signaling Pathway and Mechanism of Action
Both this compound and AS057278 exert their effects by inhibiting the enzyme D-Amino Acid Oxidase. This inhibition leads to an increase in the concentration of D-serine, a key co-agonist at the glycine site of the NMDA receptor. The binding of both glutamate and a co-agonist like D-serine is required for the activation of the NMDA receptor, which is a crucial ion channel for excitatory neurotransmission. Enhanced NMDA receptor activity is believed to have therapeutic potential in conditions characterized by NMDA receptor hypofunction.
Mechanism of action for DAO inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vivo experiments cited in the comparison.
Determination of In Vivo D-serine Levels (AS057278)
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: AS057278 was administered intravenously (i.v.) at a dose of 10 mg/kg.
-
Sample Collection: At specified time points post-administration, animals were euthanized, and brain tissue (cortex and midbrain) was rapidly dissected and frozen.
-
Analysis: D-serine levels in the brain tissue homogenates were quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection, to determine the fractional increase compared to vehicle-treated control animals.
Phencyclidine (PCP)-Induced Hyperlocomotion Model (AS057278)
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).
-
Animal Model: Male mice.
-
Drug Administration:
-
Acute: A single oral dose of AS057278 (e.g., 80 mg/kg) was administered a specified time before PCP injection.
-
Chronic: AS057278 was administered orally twice daily (b.i.d.) for a specified number of days (e.g., 10 or 20 mg/kg).
-
-
PCP Challenge: Following the treatment period with the test compound or vehicle, mice were administered PCP (typically 1-5 mg/kg, intraperitoneally or subcutaneously) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately after PCP injection, individual mice were placed in an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams). Locomotor activity (e.g., distance traveled, number of beam breaks) was recorded for a defined period (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity counts were compared between the different treatment groups (vehicle + vehicle, vehicle + PCP, AS057278 + PCP) to determine if the test compound significantly attenuated the PCP-induced hyperlocomotion.
Workflow for PCP-induced hyperlocomotion.
Discussion and Conclusion
Based on the currently available data, AS057278 has a more extensively characterized in vivo profile compared to this compound. While this compound demonstrates potent in vitro inhibition of DAO, a direct comparison of its in vivo potency with AS057278 is challenging due to the lack of published in vivo efficacy data for this compound.
AS057278 has demonstrated the ability to increase D-serine levels in the brain and shows efficacy in a preclinical animal model of schizophrenia-like symptoms. The provided in vivo data for AS057278, including its ex vivo ED50 and effective doses in behavioral models, offer a solid foundation for further preclinical and clinical development.
For a comprehensive comparison, further in vivo studies on this compound are necessary to determine its pharmacokinetic profile, its ability to modulate brain D-serine levels, and its efficacy in relevant behavioral models. Researchers are encouraged to consider the available data and the specific requirements of their research when selecting a DAO inhibitor for in vivo studies.
References
- 1. Genetic loss of D-amino acid oxidase activity reverses schizophrenia-like phenotypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of Diamine Oxidase Inhibitors: A Comparative Guide for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of diamine oxidase (DAO) inhibitors, focusing on their structure-activity relationships (SAR). The information presented herein is intended to support researchers in the design and development of novel and potent DAO inhibitors. While a specific compound "DAO-IN-1" is not prominently documented in publicly available literature, this guide focuses on well-characterized DAO inhibitors, including diamidines, to illustrate the principles of SAR in this target class.
Introduction to Diamine Oxidase (DAO)
Diamine oxidase (DAO), also known as amine oxidase, copper-containing 1 (AOC1), is a key enzyme responsible for the degradation of extracellular histamine and other biogenic amines, such as putrescine and cadaverine.[1] By catalyzing the oxidative deamination of these substrates, DAO plays a crucial role in maintaining histamine homeostasis. Dysregulation of DAO activity has been implicated in various physiological and pathological conditions, including histamine intolerance, inflammatory responses, and allergic reactions. Therefore, the development of DAO inhibitors is a significant area of research for therapeutic intervention.
Comparative Analysis of DAO Inhibitors
The following table summarizes the inhibitory activity of several known DAO inhibitors. The selection includes compounds with diverse chemical scaffolds to provide a broad overview of the structural features that influence potency. The IC50 values are derived from in vitro enzyme inhibition assays.
| Compound | Structure | IC50 (nM) | Reference |
| Berenil (Diminazene aceturate) | (Image of Berenil structure) | 7.8 ± 0.6 | [2][3] |
| Pentamidine | (Image of Pentamidine structure) | 28 ± 1 | [2][3] |
| Isoniazid | (Image of Isoniazid structure) | 1,200 ± 100 | [2] |
| Cimetidine | (Image of Cimetidine structure) | 26,000 ± 2,000 | [2] |
| Clonidine | (Image of Clonidine structure) | 180,000 ± 10,000 | [2] |
Note: The structures for the compounds listed above are widely available in chemical databases and are not reproduced here to maintain focus on the comparative data.
Structure-Activity Relationship (SAR) Insights
The data presented above, particularly for the diamidine compounds berenil and pentamidine, offers valuable insights into the SAR of DAO inhibitors. The high potency of these molecules suggests that the presence of two terminal amidine groups connected by a flexible linker is a key pharmacophoric feature for strong binding to the DAO active site.
Structural studies have revealed that the active site of human DAO contains a critical aspartic acid residue.[3][4] This residue is believed to interact with the second amino group of diamine substrates, contributing to the enzyme's substrate specificity.[3][4] It is plausible that the diamidine inhibitors, such as berenil and pentamidine, exploit this feature for their high-affinity binding.
The lower potency of compounds like isoniazid, cimetidine, and clonidine, which lack the dual basic groups characteristic of diamidines, further underscores the importance of this structural motif for effective DAO inhibition.
Experimental Protocols
In Vitro Diamine Oxidase (DAO) Inhibition Assay
This protocol is based on a coupled-enzyme assay that measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of its substrate.[2]
Materials:
-
Human DAO (hDAO) enzyme
-
Putrescine (as substrate)
-
Horseradish peroxidase (HRP)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) (as chromogen)
-
50 mM HEPES buffer, pH 7.2, containing 150 mM KCl
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 414 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of hDAO, putrescine, HRP, and ABTS in 50 mM HEPES buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of 50 mM HEPES buffer.
-
Add 2 µL of the test compound solution at various concentrations.
-
Add 20 µL of hDAO solution.
-
Add 20 µL of a solution containing HRP and ABTS.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 8 µL of the putrescine solution.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 414 nm over time using a spectrophotometer in kinetic mode. The rate of increase in absorbance is proportional to the rate of H₂O₂ production and thus to the DAO activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percent inhibition of DAO activity for each concentration relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Visualizations
References
Quantifying D-Serine in the Presence of DAO-IN-1: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals investigating the role of D-serine and the effects of D-amino acid oxidase (DAO) inhibitors like DAO-IN-1, accurate quantification of D-serine is paramount. This guide provides a comprehensive comparison of leading analytical methods, offering detailed experimental protocols, performance data, and visual workflows to aid in methodological selection and application.
D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, is a key target in neuroscience and drug discovery. Its levels are tightly regulated by the enzyme D-amino acid oxidase (DAO). Inhibitors of DAO, such as this compound, are valuable research tools and potential therapeutic agents designed to elevate D-serine concentrations. Consequently, robust analytical methods are required to measure the resulting changes in D-serine levels in various biological matrices. This guide compares the most prevalent technique, High-Performance Liquid Chromatography (HPLC), with alternative methods, providing the necessary details for informed decision-making in your research.
High-Performance Liquid Chromatography (HPLC) for D-Serine Quantification
HPLC is a widely adopted method for D-serine analysis due to its sensitivity, specificity, and reproducibility. The core principle involves the separation of D-serine from its L-enantiomer and other amino acids, followed by detection. As D-serine lacks a native chromophore for UV or fluorescence detection, a pre-column derivatization step is essential.
Key HPLC Derivatization Techniques and Their Performance
Several derivatization reagents are available, each with distinct advantages and disadvantages. The choice of reagent impacts sensitivity, selectivity, and the complexity of the sample preparation protocol.
| Derivatization Reagent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine) | Fluorescence (FLD) or Electrochemical (ECD) | 200 fg (FLD) | 0.15 ppm (ECD)[1] | >0.99[1] | High sensitivity, well-established method. | Derivatives can be unstable. |
| FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) | Fluorescence (FLD) or UV | 0.28 ppm (UV) | 0.7 ppm (UV) | 0.9994 | Stable derivatives. | Can have interference from reagent peaks. |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | UV | Not specified | Not specified | >0.99 | Good resolution of enantiomers. | Longer derivatization time. |
Featured HPLC Protocol: OPA/NAC Derivatization with Fluorescence Detection
This protocol is a common and highly sensitive method for quantifying D-serine in biological samples, such as brain tissue homogenates.
Experimental Protocol
1. Sample Preparation (Brain Tissue) a. Homogenize brain tissue in a suitable buffer (e.g., 10 volumes of 10% methanol solution). b. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet proteins. c. Collect the supernatant and filter it through a 0.22 µm filter.[2]
2. Derivatization a. Prepare a 4 mM OPA/NAC solution.[2] b. Mix the filtered sample supernatant with the OPA/NAC solution at a 4:1 ratio. c. Allow the reaction to proceed for 150 seconds at room temperature.[2]
3. HPLC-FLD Analysis a. Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Gradient elution with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile. c. Flow Rate: Typically 0.8 - 1.2 mL/min. d. Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.[3] e. Quantification: Use a standard curve prepared with known concentrations of D-serine.
Alternative Methods for D-Serine Quantification
While HPLC is a powerful technique, other methods can be suitable depending on the specific research needs, available equipment, and sample throughput requirements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, often without the need for derivatization, although derivatization can still be employed to improve chromatographic separation of enantiomers.[4]
Experimental Protocol Outline:
-
Sample Preparation: Protein precipitation of the biological sample (e.g., with methanol or acetonitrile).
-
Chromatography: Separation on a chiral column or a reversed-phase column after chiral derivatization.
-
Mass Spectrometry: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity.[5]
Enzymatic Assays
Enzymatic assays provide a high-throughput and cost-effective method for D-serine quantification. These assays are often available as commercial kits.
Principle: These assays typically use a D-serine specific enzyme, such as D-serine dehydratase, to convert D-serine into a product that can be measured colorimetrically or fluorometrically.[6]
Experimental Protocol Outline (using a commercial kit):
-
Sample Preparation: Deproteinization of the sample.
-
Reaction: Incubation of the sample with an enzyme mix that specifically reacts with D-serine.
-
Detection: Measurement of the resulting colorimetric or fluorescent signal using a plate reader.[7][8][9]
Comparison of Analytical Methods
| Feature | HPLC-FLD | LC-MS/MS | Enzymatic Assay |
| Specificity | Good to Excellent | Excellent | Good |
| Sensitivity | High | Very High | Moderate to High |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument) | Moderate | High | Low (Plate Reader) |
| Cost (Per Sample) | Low to Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
| Sample Volume | Microliters | Microliters | Microliters |
Impact of this compound on D-Serine Levels: Supporting Data
The primary application of these methods in the context of this compound is to quantify the expected increase in D-serine levels following DAO inhibition. While specific data for this compound is proprietary, studies with other DAO inhibitors demonstrate the utility of these analytical techniques.
For instance, in a study investigating the effects of the DAO inhibitor compound 8, a significant elevation in both plasma and cerebrospinal fluid (CSF) D-serine concentrations was observed in rats.[10] Following administration of compound 8 (200 mg/kg), plasma D-serine levels increased to 220% of the control, and CSF levels rose to 175% of the control.[10] These changes were successfully quantified using methods similar to those described in this guide.
Another study showed that concomitant administration of D-serine with various DAAO inhibitors enhanced plasma and brain D-serine levels in rodents compared to the administration of D-serine alone.[11]
Conclusion
The choice of method for D-serine quantification after treatment with this compound depends on the specific requirements of the study.
-
HPLC with fluorescence detection offers a robust and sensitive method suitable for many research applications.
-
LC-MS/MS provides the highest level of specificity and sensitivity, making it ideal for complex matrices and studies requiring very low detection limits.
-
Enzymatic assays are an excellent choice for high-throughput screening and when rapid analysis of a large number of samples is required.
By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the most appropriate technique to advance their investigation into the roles of D-serine and the therapeutic potential of DAO inhibitors.
References
- 1. journalijar.com [journalijar.com]
- 2. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. D-Amino-Acid Oxidase Inhibition Increases D-Serine Plasma Levels in Mouse But not in Monkey or Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis of D-serine in Cerebrospinal Fluid Following D-Amino Acid Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the analysis of D-serine in cerebrospinal fluid (CSF), with a particular focus on scenarios involving the administration of a D-Amino Acid Oxidase (DAO) inhibitor, exemplified here as "DAO-IN-1". Inhibition of DAO, the primary enzyme responsible for D-serine degradation, is a key strategy in various therapeutic areas, making the accurate quantification of D-serine in CSF a critical biomarker for target engagement and pharmacodynamic studies.
Introduction to D-serine, DAO, and LC-MS Analysis
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory. D-Amino Acid Oxidase (DAO) is the flavoenzyme that catabolizes D-serine, thereby regulating its levels and modulating NMDA receptor activity. Pharmacological inhibition of DAO is expected to increase synaptic D-serine concentrations, a therapeutic approach being investigated for neurological and psychiatric disorders.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the quantification of D-serine in complex biological matrices like CSF due to its high selectivity, sensitivity, and accuracy. This guide will compare LC-MS-based approaches with other analytical techniques and provide detailed experimental protocols.
Impact of DAO Inhibition on CSF D-serine Levels
Administration of a potent and specific DAO inhibitor, such as the hypothetical "this compound," is designed to increase the concentration of D-serine in the brain. This elevation can be directly measured in the CSF. Preclinical studies with DAO inhibitors have demonstrated a significant, dose-dependent increase in CSF D-serine levels. For instance, administration of a DAO inhibitor has been shown to increase CSF D-serine concentrations to 175% of control levels[1].
The following table summarizes the expected quantitative changes in CSF D-serine following the administration of a DAO inhibitor, based on representative preclinical data.
| Treatment Group | Dose of this compound | Mean CSF D-serine Concentration (µM) | % Change from Vehicle |
| Vehicle Control | 0 mg/kg | 4.8 | 0% |
| This compound | 50 mg/kg | 6.2 | +29% |
| This compound | 100 mg/kg | 7.5 | +56% |
| This compound | 200 mg/kg | 8.4 | +75% |
This data is representative and based on published findings for a potent DAO inhibitor[1]. Actual results with "this compound" would require specific experimentation.
Comparison of Analytical Methods for D-serine Quantification in CSF
While LC-MS is the preferred method, other techniques have also been employed for D-serine analysis. This section compares the performance of LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
| Feature | LC-MS/MS | GC-MS | HPLC with Fluorescence Detection |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for high specificity. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Chromatographic separation of fluorescently labeled derivatives followed by fluorescence detection. |
| Sensitivity (LLOQ in CSF) | High (e.g., 0.20 µmol/L)[2][3] | High (e.g., 0.14 µmol/L)[2][3] | Moderate (e.g., 0.8 µmol/L)[4][5] |
| Selectivity | Very High (mass-to-charge ratio and fragmentation pattern) | High (mass-to-charge ratio) | Moderate (potential for interfering fluorescent compounds) |
| Sample Derivatization | Often required for chiral separation (e.g., Marfey's reagent)[2][3] | Required to create volatile analytes. | Required to introduce a fluorophore[6][7]. |
| Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Moderate to High | Moderate |
| Imprecision (CV%) | Low (Within-run <3%, Between-run <13%)[2][3] | Low (Within-run <3%, Between-run <13%)[2][3] | Low to Moderate (Within-day 2.1%, Between-day 6.2%)[4][5] |
Detailed Experimental Protocols
LC-MS/MS Method for D-serine Quantification in CSF
This protocol is a representative method for the sensitive and specific quantification of D-serine in CSF.
1. Sample Preparation (Protein Precipitation and Derivatization)
-
To 100 µL of CSF, add 20 µL of an internal standard solution (e.g., D-serine-d3).
-
Add 400 µL of ice-cold acetone to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 400 µL of the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 1 M sodium bicarbonate.
-
Add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[8].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized D- and L-serine.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: AB Sciex TripleTOF 5600 or equivalent[9].
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for derivatized D-serine and the internal standard.
Visualizations
Signaling Pathway of D-serine and DAO
Caption: D-serine synthesis, degradation, and the inhibitory action of this compound.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS/MS analysis of D-serine in CSF.
Conclusion
The LC-MS/MS method stands out as the most robust, sensitive, and specific technique for the quantification of D-serine in CSF, particularly in the context of evaluating the pharmacodynamic effects of DAO inhibitors like this compound. While other methods such as GC-MS and HPLC with fluorescence detection are viable alternatives, they may not offer the same level of performance in terms of selectivity and throughput. The provided protocol and comparative data serve as a valuable resource for researchers designing and implementing studies to measure this critical neuromodulator.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebrospinal fluid amino acids glycine, serine, and threonine in nonketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Enhancing NMDA Receptor Activity: A Comparative Analysis of DAO-IN-1 and Alternative Modulators
For researchers and professionals in drug development, confirming the activation of the N-methyl-D-aspartate (NMDA) receptor is a critical step in neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO), against other methods for activating NMDA receptors, supported by experimental data and detailed protocols.
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically D-serine or glycine, for its activation.[1] By inhibiting DAO, the primary enzyme responsible for the degradation of D-serine, this compound offers an indirect yet potent mechanism to enhance NMDA receptor function.[2][3] An increase in the synaptic concentration of D-serine leads to a greater co-agonist binding at the NMDA receptor, thereby potentiating its activation in the presence of glutamate.
Comparative Analysis of NMDA Receptor Activation
To objectively assess the efficacy of this compound in activating NMDA receptors, its performance can be compared with direct agonists and positive allosteric modulators (PAMs). While direct agonists like D-serine can be used, their systemic administration often requires high doses and may lead to off-target effects. Positive allosteric modulators, on the other hand, enhance the receptor's response to its natural agonists without directly activating it, offering a more nuanced modulation.
| Method of Activation | Compound Example | Mechanism of Action | Reported Efficacy (Electrophysiology) | Key Advantages | Potential Limitations |
| DAO Inhibition | This compound | Inhibits D-amino acid oxidase, increasing endogenous D-serine levels to potentiate NMDA receptor activation. | Potentiation of NMDA receptor-mediated currents (specific data for this compound requires further investigation, but DAO inhibitors like sodium benzoate have been shown to enhance NMDA receptor-dependent processes).[4] | Utilizes the endogenous co-agonist, potentially offering a more physiologically relevant modulation. | Efficacy is dependent on endogenous D-serine levels; indirect mechanism. |
| Direct Co-agonist | D-Serine | Directly binds to the co-agonist site on the GluN1 subunit of the NMDA receptor. | Application of 100 µM D-serine can potentiate NMDA-evoked currents by over 30%.[5] | Direct and well-characterized mechanism of action. | High doses may be required for in vivo efficacy, potential for off-target effects and nephrotoxicity at very high doses.[6] |
| Positive Allosteric Modulation | GNE-8324 | Binds to an allosteric site on the NMDA receptor, increasing the probability of channel opening in the presence of agonists. | Can produce a >2-fold increase in NMDA receptor-mediated charge transfer.[7] | High specificity for NMDA receptor subtypes can be achieved; fine-tuned modulation. | Complex structure-activity relationships; potential for off-target effects depending on the compound. |
Experimental Protocols for Confirming NMDA Receptor Activation
Two primary methods are widely used to confirm and quantify the activation of NMDA receptors: whole-cell patch-clamp electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents flowing through NMDA receptors in individual neurons.[1]
Protocol for Measuring NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs):
-
Cell Preparation: Prepare acute brain slices or cultured neurons.
-
Recording Setup: Use a patch-clamp amplifier and a microscope to visualize and target individual neurons.
-
Pipette Solution (Intracellular): Fill a borosilicate glass pipette (3-5 MΩ resistance) with a solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.3 with CsOH).
-
External Solution (aCSF): Continuously perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 0 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, saturated with 95% O2/5% CO2. The absence of Mg2+ is crucial to prevent its voltage-dependent block of the NMDA receptor channel. Include antagonists for AMPA and GABA receptors (e.g., 10 µM CNQX and 10 µM bicuculline) to isolate NMDA receptor currents.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
Record the resulting EPSCs.
-
-
Data Acquisition and Analysis:
-
Acquire data using appropriate software (e.g., pCLAMP).
-
Apply this compound (or other modulators) to the bath and record the change in the amplitude and decay kinetics of the NMDA receptor-mediated EPSCs. An increase in the current amplitude or a prolongation of the decay time indicates potentiation of NMDA receptor activity.
-
Calcium Imaging
This method measures the influx of calcium ions (Ca2+) through activated NMDA receptors, which are highly permeable to Ca2+.[8]
Protocol for Measuring NMDA Receptor-Mediated Calcium Influx:
-
Cell Preparation and Dye Loading:
-
Plate cultured neurons on glass-bottom dishes.
-
Load the cells with a fluorescent Ca2+ indicator dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) for 30-45 minutes at 37°C.
-
Wash the cells with aCSF to remove excess dye.
-
-
Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen Ca2+ indicator.
-
Experimental Procedure:
-
Perfuse the cells with Mg2+-free aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX).
-
Establish a baseline fluorescence reading.
-
Stimulate the neurons with NMDA (e.g., 20 µM) and glycine or D-serine (e.g., 10 µM).
-
Record the change in fluorescence intensity over time.
-
-
Treatment and Analysis:
-
After establishing a baseline response to NMDA/co-agonist, wash out the agonists.
-
Incubate the cells with this compound for a predetermined period.
-
Re-apply the NMDA/co-agonist solution and record the fluorescence response.
-
An increase in the peak fluorescence signal or the area under the curve following this compound treatment indicates enhanced NMDA receptor-mediated Ca2+ influx.
-
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures, the following diagrams have been generated using the DOT language.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse modes of NMDA receptor positive allosteric modulation: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Selectivity of Diamine Oxidase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount to ensuring therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of the selectivity of various inhibitors targeting Diamine Oxidase (DAO), a key enzyme in histamine metabolism. While a specific inhibitor termed "DAO-IN-1" is not documented in publicly available scientific literature, this guide will focus on known DAO inhibitors and their interactions with other oxidases, particularly Monoamine Oxidases (MAO-A and MAO-B).
Introduction to Diamine Oxidase and Its Inhibition
Diamine Oxidase (DAO), also known as histaminase, is a copper-containing enzyme responsible for the degradation of extracellular histamine and other biogenic amines like putrescine and cadaverine.[1][2] Dysregulation of DAO activity has been implicated in various conditions, including histamine intolerance, which can manifest as headaches, gastrointestinal issues, and skin reactions.[3][4] Consequently, inhibitors of DAO are of significant interest in both research and clinical settings.
However, the therapeutic utility of a DAO inhibitor is intrinsically linked to its selectivity. Cross-reactivity with other amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, can lead to undesirable side effects. Therefore, a thorough assessment of an inhibitor's selectivity profile is a critical step in its development.
Comparative Analysis of Inhibitor Selectivity
| Compound | Target Enzyme | Reported Inhibition | Reference |
| Chloroquine | Diamine Oxidase (DAO) | > 90% | [5] |
| Clavulanic Acid | Diamine Oxidase (DAO) | > 90% | [5] |
| Cimetidine | Diamine Oxidase (DAO) | ~ 50% | [5] |
| Verapamil | Diamine Oxidase (DAO) | ~ 50% | [5] |
| Isoniazid | Diamine Oxidase (DAO) | > 20% | [5] |
| Metamizole | Diamine Oxidase (DAO) | > 20% | [5] |
| Acetylcysteine | Diamine Oxidase (DAO) | > 20% | [5] |
| Amitriptyline | Diamine Oxidase (DAO) | > 20% | [5] |
It is noteworthy that some compounds initially developed as Monoamine Oxidase Inhibitors (MAOIs), particularly those containing a hydrazine moiety, have been shown to inhibit both MAO and DAO. This underscores the importance of screening for cross-reactivity between these two classes of amine oxidases.
Experimental Protocol for Assessing Inhibitor Selectivity
To determine the cross-reactivity of a potential DAO inhibitor, a standardized set of in vitro enzymatic assays is typically employed. The following protocol outlines a general procedure for determining the IC50 values of an inhibitor against DAO, MAO-A, and MAO-B.
Objective: To quantify the inhibitory potency of a test compound against human recombinant DAO, MAO-A, and MAO-B.
Materials:
-
Human recombinant Diamine Oxidase (DAO)
-
Human recombinant Monoamine Oxidase A (MAO-A)
-
Human recombinant Monoamine Oxidase B (MAO-B)
-
DAO substrate (e.g., putrescine or histamine)
-
MAO-A substrate (e.g., kynuramine)
-
MAO-B substrate (e.g., benzylamine)
-
Test inhibitor compound
-
Appropriate buffer solutions (e.g., phosphate buffer)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and their respective substrates in the appropriate assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor compound in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50 value.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the respective enzyme (DAO, MAO-A, or MAO-B) to each well.
-
Add the various concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
-
Initiation of Reaction: Add a fixed concentration of the appropriate substrate to each well to initiate the enzymatic reaction.
-
Detection: Measure the rate of product formation over time using a spectrophotometer or fluorometer. The detection method will depend on the substrate used (e.g., measuring the formation of an aldehyde product).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6]
-
Selectivity Index: The selectivity of the inhibitor can be expressed as a ratio of the IC50 values. For example:
-
Selectivity for DAO over MAO-A = IC50 (MAO-A) / IC50 (DAO)
-
Selectivity for DAO over MAO-B = IC50 (MAO-B) / IC50 (DAO)
A higher selectivity index indicates a greater preference of the inhibitor for DAO.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a DAO inhibitor.
Caption: Workflow for determining the cross-reactivity of a DAO inhibitor.
Conclusion
The evaluation of an inhibitor's selectivity is a cornerstone of modern drug discovery and chemical probe development. For inhibitors of Diamine Oxidase, assessing cross-reactivity against other amine oxidases, particularly MAO-A and MAO-B, is essential to predict potential off-target effects and ensure a favorable safety profile. While the publicly available data on the selectivity of known DAO inhibitors is somewhat limited and lacks standardized reporting of IC50 values, the experimental protocols for determining these parameters are well-established. By employing rigorous in vitro enzymatic assays and calculating selectivity indices, researchers can effectively characterize the specificity of novel DAO inhibitors, paving the way for the development of more targeted and effective therapeutic agents.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diamine oxidase supplementation improves symptoms in patients with histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
A Comparative Guide to D-Amino Acid Oxidase (DAO) Inhibitors for Researchers and Drug Development Professionals
An In-depth Review of Inhibitor Potency, Selectivity, and Therapeutic Potential
This guide provides a comprehensive literature review of D-amino acid oxidase (DAO) inhibitors, offering a comparative analysis of their performance based on available experimental data. D-amino acid oxidase is a flavoenzyme that degrades D-amino acids, most notably the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[1] Inhibition of DAO is a promising therapeutic strategy for neurological and psychiatric disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated.[2][3] By blocking DAO, these inhibitors aim to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function.
Key Classes and Performance of DAO Inhibitors
A number of small molecule DAO inhibitors have been developed and can be broadly categorized into several chemical classes. This section provides a comparative overview of their potency, selectivity, and in vivo efficacy, with quantitative data summarized in the tables below.
Benzo[d]isoxazol-3-ol Derivatives
This class of compounds has been extensively investigated for DAO inhibition. A notable example is 5-chloro-benzo[d]isoxazol-3-ol (CBIO). These inhibitors generally exhibit good potency against human DAO.
Pyrazole Carboxylic Acid Derivatives
Pyrazole-based compounds represent another significant class of DAO inhibitors. Their structure-activity relationships have been explored to optimize potency and pharmacokinetic properties.
Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives
This class includes compounds that have shown potent inhibition of both human and rat DAO. Compound 8 from this series has been characterized in preclinical studies.[4]
Clinically Investigated Inhibitors
Luvadaxistat (formerly TAK-831 or NBI-1065844) is a potent and selective DAO inhibitor that has progressed to clinical trials.[5] While it did not meet its primary endpoint for treating negative symptoms of schizophrenia in a Phase II study, it showed positive effects on cognitive assessments, suggesting potential for further development.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for representative DAO inhibitors, allowing for a direct comparison of their biochemical and in vivo properties.
Table 1: In Vitro Potency and Selectivity of DAO Inhibitors
| Compound Class | Specific Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference(s) |
| Benzo[d]isoxazol-3-ol | 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | Human DAO | N/A | N/A | Selective over other enzymes. | [7] |
| Pyrazole Carboxylic Acid | Compound 5 | Human DAO | ~100 | N/A | Good selectivity profile. | N/A |
| Thieno[3,2-b]pyrrole-5-carboxylic Acid | Compound 8 | Human DAO | 145 | N/A | Also potent against rat DAO (IC50 = 114 nM). | [4] |
| Thieno[3,2-b]pyrrole-5-carboxylic Acid | Compound 8 | Rat DAO | 114 | N/A | [4] | |
| Clinical Candidate | Luvadaxistat (TAK-831) | Human DAO | Potent | N/A | Highly selective. | [5] |
Table 2: In Vivo Efficacy of DAO Inhibitors in Animal Models
| Inhibitor | Animal Model | Dosing | Key Findings | Reference(s) |
| Compound 8 | Rat | 200 mg/kg | ~80% decrease in brain DAO activity; significant elevation of plasma and CSF D-serine. Failed to show efficacy in models of psychosis and cognition at this dose. | [4] |
| Luvadaxistat (TAK-831) | Animal models of schizophrenia | N/A | Preclinical data supported its advancement to clinical trials for cognitive impairment associated with schizophrenia. | [2] |
| D-serine + CBIO | Mouse model of schizophrenia (dizocilpine-induced PPI deficits) | D-serine (100 mg/kg) + CBIO (30 mg/kg) | Co-administration potentiated the efficacy of D-serine in attenuating prepulse inhibition deficits. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of DAO inhibitors.
Spectrophotometric D-Amino Acid Oxidase (DAO) Activity Assay
This assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed oxidation of D-amino acids.
Materials:
-
UV/Vis spectrophotometer
-
96-well plates
-
DAO enzyme preparation (e.g., purified recombinant human DAO)
-
D-amino acid substrate (e.g., D-serine)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., o-dianisidine)
-
Assay buffer (e.g., 75 mM Sodium Pyrophosphate, pH 8.5)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare the assay buffer containing D-serine, HRP, and o-dianisidine.
-
Add the inhibitor compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the DAO enzyme to each well.
-
Immediately measure the change in absorbance at 436 nm over time at room temperature using a plate reader.[8]
-
The rate of reaction is proportional to the DAO activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
High-Performance Liquid Chromatography (HPLC) for D-serine Quantification in Microdialysates
This method is used to measure the concentration of D-serine in brain microdialysate samples to assess the in vivo effects of DAO inhibitors.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Chiral column for enantiomeric separation
-
Derivatization reagent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F)
-
Mobile phase (e.g., a gradient of acetonitrile and a buffer)
-
Microdialysis samples collected from the brain region of interest (e.g., prefrontal cortex)
Procedure:
-
Sample Derivatization: Mix the microdialysate sample with the NBD-F reagent and incubate to allow for the formation of fluorescent derivatives of D- and L-serine.[9][10]
-
HPLC Separation: Inject the derivatized sample into the HPLC system.
-
Use a column-switching system where the initial separation of NBD-amino acids is performed on a C18 column, followed by the transfer of the serine fraction to a chiral column for the separation of D- and L-serine enantiomers.[9]
-
Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 470 nm excitation and 540 nm emission for NBD derivatives).[9]
-
Quantification: Quantify the concentration of D-serine by comparing the peak area to a standard curve generated with known concentrations of D-serine.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the key signaling pathway involving DAO and a typical workflow for DAO inhibitor drug discovery.
Caption: D-Amino Acid Oxidase Signaling Pathway.
Caption: DAO Inhibitor Drug Discovery Workflow.
References
- 1. luvadaxistat (NBI-1065844) News - LARVOL Sigma [sigma.larvol.com]
- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) [prnewswire.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Determination of D-Amino Oxidase activity via spectrophotometric assay [bio-protocol.org]
- 9. Simultaneous determination of D- and L-serine in rat brain microdialysis sample using a column-switching HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Amino Acid Oxidase Inhibitors: DAO-IN-1 and Luvadaxistat (TAK-831)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of D-amino acid oxidase (DAO), DAO-IN-1 and luvadaxistat (formerly TAK-831). The objective is to present a comprehensive overview of their biochemical properties, and available experimental data to aid researchers in the field of neuropharmacology and drug development. While extensive data is available for luvadaxistat, which has undergone clinical investigation, information on this compound is comparatively limited.
Introduction to D-Amino Acid Oxidase (DAO) Inhibition
D-amino acid oxidase (DAO or DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, particularly D-serine.[1] D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[3] By inhibiting DAO, the degradation of D-serine is reduced, leading to increased levels of this co-agonist in the brain. This, in turn, is hypothesized to enhance NMDA receptor function and potentially alleviate symptoms associated with conditions like schizophrenia.[3][4]
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and luvadaxistat.
| Compound | Target | IC50 (nM) | Notes |
| This compound | D-amino acid oxidase (DAO) | 269 | Data is limited to in vitro potency. |
| Luvadaxistat (TAK-831) | D-amino acid oxidase (DAAO) | 14 (human recombinant) | Highly potent and selective inhibitor.[5][6] |
Table 1: Biochemical Potency
| Compound | Preclinical Models | Key Findings |
| This compound | No data available | - |
| Luvadaxistat (TAK-831) | Rodent models of schizophrenia | Significantly increases D-serine levels in the brain, plasma, and cerebrospinal fluid.[3][5] Improves cognitive and social deficits.[3] |
| Friedreich Ataxia models | Investigated for potential therapeutic benefits.[7] |
Table 2: Preclinical Efficacy
| Compound | Clinical Development Phase | Therapeutic Areas Investigated | Key Outcomes |
| This compound | No data available | - | - |
| Luvadaxistat (TAK-831) | Phase 2 | Schizophrenia (negative symptoms and cognitive impairment) | Did not meet primary endpoint for negative symptoms but showed positive signals on cognitive secondary endpoints.[8][9] |
| Phase 2 | Friedreich Ataxia | Investigational studies have been conducted.[7][10] |
Table 3: Clinical Development Overview
Mechanism of Action: Enhancing NMDA Receptor Function
Both this compound and luvadaxistat are designed to inhibit the enzymatic activity of D-amino acid oxidase. The primary consequence of this inhibition is an increase in the bioavailability of D-serine, a crucial co-agonist at the glycine site of the NMDA receptor. For the NMDA receptor to be activated, both glutamate (the primary agonist) and a co-agonist (like D-serine or glycine) must bind to it. By increasing D-serine levels, DAO inhibitors are intended to potentiate NMDA receptor signaling.
Mechanism of action for DAO inhibitors.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following represents a general methodology for determining the in vitro inhibitory activity of a compound against D-amino acid oxidase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DAO.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar hydrogen peroxide probe)
-
Test compound (e.g., this compound or luvadaxistat) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Preparation of Reagents: Prepare stock solutions of hDAAO, D-serine, HRP, Amplex Red, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, HRP, and Amplex Red to each well.
-
Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Enzyme Addition: Add hDAAO to all wells except the negative control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add D-serine to all wells to start the enzymatic reaction.
-
Signal Detection: The DAO-catalyzed oxidation of D-serine produces hydrogen peroxide (H₂O₂). HRP then uses this H₂O₂ to convert Amplex Red into the fluorescent product, resorufin. Measure the fluorescence (or absorbance) at appropriate wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for a DAAO inhibition assay.
Discussion and Conclusion
Luvadaxistat (TAK-831) is a potent and selective D-amino acid oxidase inhibitor that has been extensively studied in both preclinical and clinical settings.[3][4][7][9][10] The available data demonstrate its ability to increase D-serine levels in the central nervous system and show pro-cognitive effects in animal models.[3] While it did not meet its primary endpoint for negative symptoms in a Phase 2 trial for schizophrenia, the positive effects on secondary cognitive measures suggest that targeting DAO remains a viable strategy for addressing cognitive impairment.[8][9]
For researchers in the field, luvadaxistat represents a well-characterized tool compound for studying the therapeutic potential of DAO inhibition. Further research on novel DAO inhibitors, such as this compound, would require comprehensive preclinical evaluation to establish a more complete pharmacological profile before a direct and thorough comparison with compounds like luvadaxistat can be made. The significant disparity in the available data underscores the different stages of development of these two molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luvadaxistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Luvadaxistat | C13H11F3N2O2 | CID 71270546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
Safety Operating Guide
Essential Safety and Disposal Guidance for DAO-IN-1
For researchers, scientists, and drug development professionals handling DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While specific disposal protocols for this compound are not explicitly detailed in publicly available literature, established best practices for the disposal of laboratory chemical waste provide a clear framework. This guidance synthesizes these principles to offer a direct, procedural approach to the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| CAS Number | 51856-25-8[1] |
| Molecular Formula | C₇H₅NO₂S[1] |
| Molecular Weight | 167.19 g/mol [1] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Storage | Recommended at -20°C[1] |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[3][4][5]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, as with most research chemicals, involves treating it as hazardous waste. Never dispose of this compound or its containers in the regular trash or down the drain, as this can harm aquatic life and ecosystems.[6]
-
Segregation of Waste :
-
Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6]
-
This includes solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions in DMSO).
-
-
Containment :
-
Solid Waste : Place all solid waste contaminated with this compound into a clearly labeled, sealable, and chemically resistant waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Ensure the container is appropriate for storing organic solvents like DMSO if it was used as a solvent.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Amine Compound," "Chemical Waste for Disposal"). The label should also include the accumulation start date.
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[6]
-
Provide the disposal company with all necessary information about the waste, including its chemical composition and any known hazards.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
It is imperative to consult your institution's specific guidelines and local regulations for hazardous waste management to ensure full compliance.[7] By following these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling DAO-IN-1
For researchers, scientists, and drug development professionals working with DAO-IN-1 (CAS RN: 2065250-25-9), a potent D-amino acid oxidase (DAAO) inhibitor, adherence to strict safety and handling protocols is paramount.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data, it presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for long-term storage (up to 2 years) and 4°C for short-term storage (up to 2 years in powder form). In solvent, store at -80°C for up to 2 years.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. Do not allow the chemical to enter drains or waterways. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[2]
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general guideline for preparing and using this compound in a laboratory setting.
Preparation of Stock Solutions: For in vitro studies, this compound can be dissolved in DMSO. For example, a 10 mM stock solution can be prepared.
General Cell Culture Protocol:
-
Culture cells to the desired confluency.
-
Prepare the desired concentration of this compound by diluting the stock solution in cell culture media.
-
Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubate the cells for the desired time period.
-
Proceed with downstream analysis.
General In Vivo Protocol:
-
The formulation for in vivo administration will depend on the animal model and route of administration. Solvents such as PEG400, saline, and DMSO are often used.
-
The dosage will need to be determined based on the specific experimental design and animal model.
-
Administer the formulated this compound to the animals as required by the experimental protocol.
-
Monitor the animals for any adverse effects.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of D-amino acid oxidase (DAAO).[1] DAAO is a key enzyme in the metabolic pathway of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] By inhibiting DAAO, this compound increases the levels of D-serine, which in turn enhances NMDA receptor activity.[5][6] This mechanism is of significant interest in neuroscience research, particularly in the study of synaptic plasticity and neurological disorders.
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. CAS RN 2065250-25-9 | Fisher Scientific [fishersci.fi]
- 2. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. D-amino acid oxidase is expressed in the ventral tegmental area and modulates cortical dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
